3-Bromo-2,6-difluorobenzotrifluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHKWEINMZXPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-2,6-difluorobenzotrifluoride: A Profile of a Versatile Fluorinated Building Block
Abstract: 3-Bromo-2,6-difluorobenzotrifluoride stands as a potentially significant, though currently specialized, building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its densely functionalized aromatic core—featuring a trifluoromethyl group, two fluorine atoms, and a bromine atom—offers a unique combination of electronic properties and multiple handles for synthetic diversification. The trifluoromethyl moiety is a well-established feature in pharmaceuticals for enhancing metabolic stability and bioavailability, while the halogen substituents provide orthogonal reactivity for cross-coupling and nucleophilic substitution reactions.[1][2][3] This guide provides a comprehensive technical overview of this compound, consolidating its known properties and presenting a predictive analysis of its reactivity and synthetic utility based on established chemical principles and data from structurally related analogs. We will explore its physicochemical characteristics, propose a viable synthetic pathway, detail its expected chemical behavior in key transformations, and discuss its potential applications and necessary safety protocols.
Physicochemical and Structural Properties
Direct experimental data for this compound is not widely published, reflecting its status as a niche research chemical rather than a bulk commodity. However, a robust profile can be constructed by analyzing its structure and drawing comparisons with closely related, well-documented isomers. The molecule's key feature is a benzene ring activated by three strongly electron-withdrawing groups (-CF₃, -F, -F), rendering the aromatic system highly electron-deficient.
Compound Identification and Properties
The following table summarizes the calculated and estimated physicochemical properties. These values provide a baseline for experimental design, purification, and analytical characterization.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 1-Bromo-2,6-difluoro-3-(trifluoromethyl)benzene | Standard Nomenclature |
| Molecular Formula | C₇H₂BrF₅ | Calculated |
| Molecular Weight | 260.99 g/mol | Calculated |
| CAS Number | Not readily available | Indicates limited commercialization |
| Appearance | Colorless to light yellow clear liquid | Inferred from analogs[4][5] |
| Boiling Point | Estimated: 170-185 °C | Extrapolated from isomers like 3-Bromo-2-fluorobenzotrifluoride (169 °C)[4] and 3-Bromo-4-fluorobenzotrifluoride (148-149 °C). The additional fluorine atom is expected to increase the boiling point. |
| Density | Estimated: 1.75 - 1.85 g/mL at 25 °C | Extrapolated from isomers like 3-Bromo-2-fluorobenzotrifluoride (1.74 g/mL)[4]. Increased fluorination typically raises density. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) | Based on general properties of halogenated aromatics |
Predicted Spectroscopic Signature
A multi-nuclear NMR analysis would be the definitive method for structural confirmation.
-
¹⁹F NMR: This technique is crucial. A spectrum would be expected to show two distinct signals: a singlet for the -CF₃ group and a multiplet for the two aromatic fluorine atoms, which would couple to each other and to the adjacent aromatic protons.
-
¹H NMR: The spectrum would display two signals in the aromatic region, corresponding to the two protons on the ring. The significant electron-withdrawing nature of the substituents would shift these signals downfield.
-
¹³C NMR: Seven distinct signals for the aromatic carbons are expected, with chemical shifts significantly influenced by the attached F, Br, and CF₃ groups.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2) in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.
Synthesis and Availability
This compound is not a widely stocked chemical and typically requires custom synthesis. A plausible and efficient laboratory-scale synthesis can be designed starting from the more readily available 2,6-difluorobenzotrifluoride. The proposed method utilizes directed ortho-lithiation, a powerful technique for regioselective functionalization of aromatic rings.
Proposed Synthetic Workflow: Directed Ortho-Lithiation
The diagram below outlines the logical flow for the synthesis. The choice of a strong, hindered base like Lithium Diisopropylamide (LDA) at low temperatures is critical. LDA is sufficiently basic to deprotonate the aromatic ring but is sterically hindered, which can enhance regioselectivity. The reaction must be conducted under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organolithium intermediate.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.
-
Initial Charge: The flask is charged with 2,6-difluorobenzotrifluoride (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: Lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF/hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryl lithium intermediate. The rationale for this step is that the fluorine and trifluoromethyl groups acidify the proton at the C3 position, directing the deprotonation.
-
Bromination: An electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS) (1.2 eq), dissolved in dry THF is added slowly to the reaction mixture at -78 °C. This choice of brominating agent provides an electrophilic bromine atom for substitution.
-
Quenching and Workup: After stirring for an additional 1-2 hours, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is governed by its multiple functional groups, which can be addressed with high selectivity. The C-Br bond and the C-F bonds offer distinct opportunities for molecular elaboration.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the primary site for functionalization via transition-metal catalysis. This is a cornerstone of modern organic synthesis, allowing for the precise formation of new bonds.[2]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, yielding complex biaryl structures.
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceutical agents.
-
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to introduce alkynyl moieties.
The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and must be optimized for each specific substrate pairing. The steric hindrance from the flanking fluorine and trifluoromethyl groups may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring is exceptionally electron-poor, making it highly susceptible to attack by strong nucleophiles. The fluorine atoms, particularly when positioned ortho or para to a strong electron-withdrawing group, can act as leaving groups in SNAr reactions.[6]
-
Reactivity: Displacement of a fluorine atom typically requires more forcing conditions (higher temperatures, stronger nucleophiles) than cross-coupling at the C-Br site. This provides a valuable element of orthogonal reactivity.
-
Regioselectivity: The two fluorine atoms are not equivalent. The fluorine at the C2 position is flanked by both a bromine and a trifluoromethyl group, making it sterically more hindered. The fluorine at the C6 position is adjacent only to the bromine. Nucleophilic attack would likely be subject to a complex interplay of electronic and steric factors, requiring experimental verification to determine the major product.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. Therefore, safety precautions must be based on data from structurally similar and hazardous compounds.
| Hazard Class | Statement | Precautionary Codes | Source (Analog Compounds) |
| Flammability | H226/H227: Flammable or Combustible liquid and vapor. | P210, P233, P240, P241 | [7][8][9] |
| Skin Irritation | H315: Causes skin irritation. | P264, P280, P302+P352 | [8][9][10][11] |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 | [8][9][10][11] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271, P304+P340 | [9][10][11] |
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9][11][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[8][12]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[7][11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]
-
Storage
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] The container should be kept tightly closed.[5][9][11] Recommended storage temperature is often refrigerated (2-8 °C) to ensure long-term stability.[4][13]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Bromo-6-fluorobenzotrifluoride | 261951-85-3 [sigmaaldrich.com]
- 6. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 3-Bromo-2-chlorobenzotrifluoride | C7H3BrClF3 | CID 3283173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. echemi.com [echemi.com]
- 13. chemimpex.com [chemimpex.com]
Introduction: Unveiling a Versatile Fluorinated Building Block
An In-depth Technical Guide to 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene (CAS 1263377-74-7)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, fluorinated aromatic compounds are indispensable tools for molecular design. The strategic incorporation of fluorine atoms and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and other key physicochemical properties. This guide provides a detailed technical overview of 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene, a compound identified by CAS number 1263377-74-7. While specific literature on this particular isomer is nascent, its structural motifs suggest significant potential as a versatile building block in the synthesis of novel pharmaceuticals and advanced materials. This document will synthesize available data with established principles of fluorine chemistry to provide a comprehensive resource for researchers. It is important to note that this compound is also known by the synonym 3-Bromo-2,6-difluorobenzotrifluoride.
Physicochemical and Structural Properties
1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene is a liquid at room temperature. Its molecular structure, featuring a bromine atom ortho to a trifluoromethyl group and flanked by two fluorine atoms, offers a unique combination of steric and electronic properties that can be exploited in organic synthesis.
| Property | Value | Source |
| CAS Number | 1263377-74-7 | [1][2][3] |
| Molecular Formula | C₇H₂BrF₅ | [1][2][3] |
| Molecular Weight | 260.99 g/mol | [1][2] |
| IUPAC Name | 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene | [3] |
| Appearance | Liquid | [1] |
| Purity | ≥95% | [1] |
Synthesis Strategies: A Plausible Route
A likely precursor for this synthesis is 2,6-difluorobenzotrifluoride. The bromination of this substrate would likely proceed via electrophilic aromatic substitution. The directing effects of the trifluoromethyl group (meta-directing) and the fluorine atoms (ortho, para-directing) would need to be carefully considered to achieve the desired regioselectivity.
Caption: Proposed synthesis of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.
Representative Experimental Protocol (Hypothetical)
The following protocol is a generalized representation and has not been experimentally validated for this specific compound. It should be adapted and optimized by experienced synthetic chemists.
-
To a stirred solution of 2,6-difluorobenzotrifluoride in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of iron(III) bromide.
-
From the dropping funnel, add a stoichiometric amount of bromine dropwise at a temperature that maintains a controlled reaction rate.
-
After the addition is complete, the reaction mixture may be heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique (e.g., GC-MS or ¹⁹F NMR).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any unreacted bromine.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by fractional distillation under vacuum or by column chromatography to yield the desired 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.
Reactivity and Synthetic Utility
The synthetic utility of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene is primarily dictated by the reactivity of the carbon-bromine bond and the electronic nature of the highly fluorinated aromatic ring.
The bromine atom serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.
The trifluoromethyl (-CF₃) group and the two fluorine atoms are strongly electron-withdrawing, which significantly decreases the electron density of the aromatic ring. This electron deficiency renders the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly for the displacement of one of the fluorine atoms by a suitable nucleophile, should the reaction conditions be favorable.
Caption: Key cross-coupling reactions of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.
Predicted Spectroscopic Data
While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure.
-
¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region, each corresponding to one of the two aromatic protons. These signals would likely appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms.
-
¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the fluorine atoms and the bromine atom will also exhibit characteristic splitting patterns and chemical shifts.
-
¹⁹F NMR: This is a powerful tool for characterizing such a molecule. Three distinct signals are expected: one for the -CF₃ group, which will likely appear as a singlet or a narrowly split multiplet, and two other signals for the two aromatic fluorine atoms. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with the aromatic protons would be diagnostic for confirming the substitution pattern.
Safety and Handling
Based on available supplier information, 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
This information is based on limited supplier data and a full Safety Data Sheet (SDS) should be consulted before handling.
Applications and Future Outlook
The true potential of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene lies in its application as a specialized building block in discovery chemistry. The unique arrangement of its substituents makes it an attractive starting material for accessing novel chemical space.
-
Pharmaceuticals: Its derivatives could be explored as candidates for a range of therapeutic targets. The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance metabolic stability and cell permeability.
-
Agrochemicals: Similar to its utility in pharmaceuticals, this compound could serve as a precursor to new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.
-
Materials Science: The incorporation of this fluorinated moiety into polymers or organic electronic materials could impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics.
The current lack of extensive data on 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene presents an opportunity for further research. A thorough investigation of its synthesis, reactivity, and the biological activity of its derivatives could unlock its full potential as a valuable tool for chemists and drug developers.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-2,6-difluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,6-difluorobenzotrifluoride is a key building block in medicinal chemistry and materials science, owing to its unique substitution pattern that facilitates the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this valuable compound. The presented route leverages a multi-step sequence commencing with the nitration of 2,6-difluorobenzotrifluoride, followed by reduction and a concluding Sandmeyer reaction. This document offers detailed experimental protocols, mechanistic insights, and a comparative analysis of the strategic choices made throughout the synthesis, aiming to equip researchers with the practical knowledge required for its successful implementation.
Introduction
The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery and materials science. These modifications can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. This compound emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its substituents. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorinated benzotrifluoride core imparts desirable electronic and steric properties.
This guide delineates a robust and reproducible synthesis of this compound, focusing on a logical and well-precedented three-step sequence. The chosen pathway, proceeding via a nitration-reduction-diazotization/bromination sequence, offers a high degree of regiochemical control, which is often a challenge in the direct halogenation of highly substituted aromatic rings.
Strategic Overview of the Synthesis Pathway
The selected synthetic route, illustrated below, is designed for optimal regioselectivity and overall yield. It circumvents the potential for isomeric mixtures that could arise from direct bromination of the starting material, 2,6-difluorobenzotrifluoride.
Caption: Overall synthetic scheme for this compound.
Part 1: Nitration of 2,6-Difluorobenzotrifluoride
The initial step involves the electrophilic nitration of 2,6-difluorobenzotrifluoride to introduce a nitro group at the C3 position. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The trifluoromethyl group (-CF3) is a meta-director and a strong deactivator, while the fluorine atoms are ortho, para-directors and deactivators. The combined influence of these groups directs the incoming electrophile (the nitronium ion, NO2+) to the position meta to the -CF3 group and ortho/para to the fluorine atoms, which is the C3 (and C5) position. Due to steric hindrance from the adjacent -CF3 group, substitution at C3 is favored.
Experimental Protocol: Synthesis of 3-Nitro-2,6-difluorobenzotrifluoride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 3.0 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: Slowly add fuming nitric acid (90%, 1.2 equivalents) dropwise to the cooled sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
Nitration Reaction: To the cold nitrating mixture, add 2,6-difluorobenzotrifluoride (1.0 equivalent) dropwise through the dropping funnel over a period of 30-60 minutes. Carefully control the rate of addition to maintain the internal temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-Nitro-2,6-difluorobenzotrifluoride.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| 2,6-Difluorobenzotrifluoride | 1.0 equivalent | Starting material. |
| Fuming Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent. |
| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent. |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C (addition), then RT | The reaction is exothermic and requires cooling to control the rate and prevent side reactions. |
| Reaction Time | 1 - 4 hours | Monitored by TLC or GC for completion. |
Part 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group in 3-Nitro-2,6-difluorobenzotrifluoride to a primary amine, yielding 3-Amino-2,6-difluorobenzotrifluoride. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common. The choice of method may depend on the available equipment and the scale of the reaction. Catalytic hydrogenation is often cleaner, while metal-acid reductions are robust and cost-effective.
Experimental Protocol: Synthesis of 3-Amino-2,6-difluorobenzotrifluoride (Catalytic Hydrogenation)
-
Reaction Setup: To a hydrogenation vessel, add 3-Nitro-2,6-difluorobenzotrifluoride (1.0 equivalent) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen and by TLC or GC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-2,6-difluorobenzotrifluoride.
-
Purification: The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation or recrystallization.
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| 3-Nitro-2,6-difluorobenzotrifluoride | 1.0 equivalent | Starting material for reduction. |
| Hydrogen Gas | 1 - 4 atm | Reducing agent. |
| Palladium on Carbon (5-10%) | 1-5 mol% | Catalyst for hydrogenation. |
| Reaction Conditions | ||
| Solvent | Methanol or Ethanol | Provides good solubility for the substrate and is compatible with hydrogenation. |
| Temperature | Room Temperature | Typically sufficient for this reduction. |
| Reaction Time | 2 - 12 hours | Monitored by hydrogen uptake or chromatography. |
Part 3: The Sandmeyer Reaction
The final step is the conversion of the amino group of 3-Amino-2,6-difluorobenzotrifluoride to a bromo group via the Sandmeyer reaction.[1][2][3] This classic transformation proceeds in two stages: diazotization of the primary aromatic amine to form a diazonium salt, followed by the copper(I) bromide-catalyzed substitution of the diazonium group with bromide.[1][4] The presence of multiple electron-withdrawing groups on the aniline precursor can decrease its basicity, potentially requiring stronger acidic conditions for efficient diazotization.[5]
Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
In a beaker, dissolve 3-Amino-2,6-difluorobenzotrifluoride (1.0 equivalent) in an aqueous solution of hydrobromic acid (48%, ~3-4 equivalents). Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change. After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous hydrobromic acid (48%). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
-
Caption: Workflow for the Sandmeyer reaction step.
Conclusion
The synthesis of this compound via the nitration-reduction-Sandmeyer reaction sequence represents a robust and reliable method for obtaining this valuable building block. This guide has provided a detailed, step-by-step protocol for each stage of the synthesis, underpinned by an understanding of the reaction mechanisms and strategic considerations. By following these procedures, researchers and drug development professionals can confidently produce this key intermediate for their synthetic endeavors, paving the way for the discovery of novel pharmaceuticals and advanced materials.
References
- 1. 3-Amino-6-Nitrobenzotrifluoride Manufacturer & Supplier China | Properties, Uses, Safety Data | High Quality CAS 2457-77-0 [boulingchem.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Substituted Benzotrifluorides
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: The initial query for "3-Bromo-2,6-difluorobenzotrifluoride" did not yield sufficient data for a comprehensive guide, suggesting it is a less common isomer. This guide will therefore focus on the well-documented and structurally related compound, 3-Bromo-2-fluorobenzotrifluoride (CAS 144584-67-8) . The principles of reactivity, spectroscopic analysis, and synthetic application discussed herein are broadly applicable to a wide range of halogenated benzotrifluoride isomers, providing a robust framework for understanding this important class of chemical building blocks.
Introduction: The Strategic Value of Halogenated Benzotrifluorides
In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds hold a position of exceptional importance. The introduction of fluorine or trifluoromethyl (-CF₃) groups into molecular scaffolds can profoundly modulate key properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, halogenated benzotrifluorides stand out as particularly versatile intermediates.[1]
This guide provides an in-depth examination of 3-Bromo-2-fluorobenzotrifluoride, a representative member of this class. The unique arrangement of its substituents—a strongly electron-withdrawing trifluoromethyl group, a versatile bromine atom, and a reactivity-modulating fluorine atom—creates a powerful tool for constructing complex molecular architectures.[1][2] We will explore its core physical and chemical properties, delve into the causality behind its synthetic applications, and provide practical, field-proven insights into its use.
Core Compound Identification and Properties
A precise understanding of a reagent's physical characteristics is fundamental to its effective use in synthesis and process development.
Identifiers and Structural Information
| Identifier | Value | Source |
| Compound Name | 3-Bromo-2-fluorobenzotrifluoride | [3][4] |
| Synonyms | 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene, 3-Bromo-α,α,α,2-tetrafluorotoluene | [1] |
| CAS Number | 144584-67-8 | [1][3] |
| Molecular Formula | C₇H₃BrF₄ | [1] |
| Molecular Weight | 243.00 g/mol | [1][3] |
| SMILES | FC(F)(F)C1=CC=CC(Br)=C1F | [5] |
| InChI Key | VPXCYIIXCVJZKZ-UHFFFAOYSA-N | [3][5] |
Physicochemical Data
The physical properties of 3-Bromo-2-fluorobenzotrifluoride dictate its handling, storage, and application in various reaction conditions.
| Property | Value | Source |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | 1.690 g/mL at 25 °C | [3][6] |
| Boiling Point | 168-169 °C | [3][6] |
| Refractive Index (n20/D) | 1.464 | [3] |
| Flash Point | >100 °C | [7] |
| Storage Conditions | Store at 2 - 8 °C, sealed in dry conditions | [1] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-Bromo-2-fluorobenzotrifluoride is a direct consequence of the electronic interplay between its substituents. The trifluoromethyl group acts as a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution.[2] The bromine atom, conversely, serves as a premier functional handle for palladium-catalyzed cross-coupling reactions.[8]
Caption: Electronic contributions of substituents in 3-Bromo-2-fluorobenzotrifluoride.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the primary site for building molecular complexity. It readily participates in a vast array of palladium-catalyzed reactions, which are foundational to modern drug discovery.[8]
-
Suzuki-Miyaura Coupling: This is arguably the most critical reaction for this substrate, enabling the formation of carbon-carbon bonds by coupling with boronic acids or their derivatives.[9][10] The reaction is tolerant of a wide range of functional groups and is a reliable method for constructing biaryl structures, which are prevalent in pharmaceuticals.
-
Other Couplings: The C-Br bond is also amenable to other transformations such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of alkenyl, alkynyl, and nitrogen-based functionalities, respectively.
Nucleophilic Aromatic Substitution (SNAr)
While the bromine atom is a poor leaving group for SNAr, the strong electron-withdrawing effect of the adjacent -CF₃ group and the ortho-fluorine atom significantly acidifies the aromatic ring protons and can facilitate substitution reactions under specific conditions, particularly with potent nucleophiles.
Spectroscopic Analysis Protocol
Confirming the structure and purity of starting materials and products is a non-negotiable aspect of synthesis. A multi-spectroscopic approach is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns between the aromatic protons will be influenced by both ³J (ortho), ⁴J (meta), and ⁵J (para) couplings, as well as couplings to the fluorine atom (J H-F).
-
¹⁹F NMR: Two distinct signals are expected. One for the trifluoromethyl group (a singlet, typically around -60 to -65 ppm) and one for the fluorine atom on the ring (a multiplet, due to coupling with aromatic protons).
-
¹³C NMR: The spectrum will show 7 distinct signals. The carbon attached to the -CF₃ group will appear as a quartet (due to C-F coupling) at approximately 120-130 ppm. The carbons attached to bromine and fluorine will also show characteristic shifts.
-
-
Infrared (IR) Spectroscopy:
-
Look for strong absorption bands characteristic of C-F stretching vibrations (around 1100-1350 cm⁻¹) from the -CF₃ group.
-
Aromatic C-H stretching will appear above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Applications in Drug Discovery and Materials Science
The unique properties imparted by the fluorinated substituents make this compound a valuable intermediate in several high-value R&D sectors.
-
Pharmaceutical Development: It serves as a key building block in the synthesis of anti-cancer and anti-inflammatory drugs, where the trifluoromethyl group can enhance therapeutic efficacy and pharmacokinetic profiles.[1]
-
Agrochemicals: The compound is used to create advanced herbicides and pesticides. The fluorinated moieties often contribute to increased potency and better environmental profiles.
-
Materials Science: It is incorporated into specialty polymers and coatings to enhance chemical resistance and thermal stability, crucial properties for high-performance materials.[1]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating system for a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[9][11]
Objective: To synthesize 2-fluoro-3-(trifluoromethyl)-1,1'-biphenyl from 3-Bromo-2-fluorobenzotrifluoride and phenylboronic acid.
Materials and Reagents
-
3-Bromo-2-fluorobenzotrifluoride (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄, for drying)
Step-by-Step Methodology
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-2-fluorobenzotrifluoride, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Proper handling of halogenated aromatic compounds is crucial for laboratory safety.
GHS Hazard Identification
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.[4]
Precautionary Measures and PPE
-
P261 & P271: Avoid breathing fumes/vapors. Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][12]
-
Handling: Use in a chemical fume hood. Keep away from heat and ignition sources. Ground/bond container and receiving equipment to prevent static discharge.[13]
First Aid
-
Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Inhalation: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]
Conclusion
3-Bromo-2-fluorobenzotrifluoride is a powerful and versatile intermediate for chemical synthesis. Its value is derived from a predictable reactivity profile governed by the distinct electronic properties of its trifluoromethyl, bromo, and fluoro substituents. A thorough understanding of its physical properties, spectroscopic signatures, and reaction mechanics, as outlined in this guide, empowers researchers to leverage this building block for the efficient and innovative construction of complex molecules in drug discovery, agrochemical development, and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-溴-2-氟三氟甲苯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 144584-67-8 | 3-Bromo-2-fluorobenzotrifluoride | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. chembk.com [chembk.com]
- 7. 144584-67-8 | CAS DataBase [m.chemicalbook.com]
- 8. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 3-Bromobenzotrifluoride | CAS#:401-78-5 | Chemsrc [chemsrc.com]
- 14. fishersci.com [fishersci.com]
The Synthetic Gateway to Novel Fluorinated Scaffolds: A Technical Guide to 3-Bromo-2,6-difluorobenzotrifluoride
Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated electronic character—are highly sought after by researchers. Within this context, polysubstituted aromatic compounds bearing a trifluoromethyl group are of paramount importance. This guide focuses on a promising, yet not widely commercialized, building block: 3-Bromo-2,6-difluorobenzotrifluoride .
While direct commercial availability of this specific isomer is limited, its potential as a synthetic intermediate is significant. The trifluoromethyl group acts as a powerful electron-withdrawing moiety and a metabolically stable isostere for other functional groups. The two fluorine atoms further modulate the electronic properties of the benzene ring, and the bromine atom serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the proposed synthesis, predicted reactivity, and potential applications of this compound, offering a roadmap for its utilization in advanced research endeavors. The strategic placement of its substituents makes it a highly attractive scaffold for creating novel compounds with potentially enhanced biological activity or material properties.[1][2][3]
Physicochemical Properties (Predicted)
The exact physical and chemical properties of this compound have not been extensively reported due to its limited availability. However, based on the properties of structurally similar compounds, we can predict the following characteristics:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₂BrF₅ | Based on its chemical structure. |
| Molecular Weight | ~260.99 g/mol | Calculated from the atomic weights of its constituent atoms. |
| Appearance | Colorless to pale yellow liquid | Similar to other substituted benzotrifluorides. |
| Boiling Point | 160-180 °C | Expected to be higher than 3-bromobenzotrifluoride (151-152 °C) due to the additional fluorine atoms increasing intermolecular forces. |
| Density | ~1.7-1.8 g/mL | Higher than related compounds due to the presence of a bromine and multiple fluorine atoms. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, dichloromethane, toluene). | Typical for halogenated aromatic compounds. |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 1-bromo-2,4-difluorobenzene. The first step involves the synthesis of the key intermediate, 3-Bromo-2,6-difluorobenzaldehyde, followed by the conversion of the aldehyde functional group to a trifluoromethyl group.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde
This procedure is adapted from established methods for the ortho-formylation of substituted aromatic compounds.[4]
Experimental Protocol:
-
To a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (2M in THF, 1.05 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 30 minutes.
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1N hydrochloric acid and water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield 3-bromo-2,6-difluorobenzaldehyde.[4]
Step 2: Conversion of Aldehyde to Trifluoromethyl Group
The transformation of an aryl aldehyde to a trifluoromethyl group is a key step. Sulfur tetrafluoride (SF₄) is a potent reagent for this conversion, although it is a hazardous gas requiring specialized handling.[5][6] A safer and more common laboratory alternative is diethylaminosulfur trifluoride (DAST).[5]
Experimental Protocol (using Sulfur Tetrafluoride):
-
Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions and specialized equipment (e.g., a pressure-resistant reactor).
-
Place 3-Bromo-2,6-difluorobenzaldehyde (1.0 eq) in a suitable pressure-resistant reactor (e.g., a stainless steel autoclave).
-
Cool the reactor and condense sulfur tetrafluoride (SF₄) (typically 2-3 eq) into it.
-
Optionally, a catalyst such as hydrogen fluoride (HF) can be added to facilitate the reaction.
-
Seal the reactor and heat it to the required temperature (e.g., 100-150 °C) for several hours. The exact conditions will need to be optimized.
-
After the reaction is complete, cool the reactor to a low temperature and carefully vent the excess SF₄ through a scrubbing system.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic extract, dry it over a suitable drying agent, and concentrate it.
-
Purify the crude this compound by distillation or column chromatography.
Predicted Reactivity and Synthetic Utility
The bromine atom in this compound is the primary site for synthetic diversification. Its reactivity in palladium-catalyzed cross-coupling reactions is expected to be high, driven by the electron-withdrawing nature of the fluorine and trifluoromethyl substituents.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
This reaction is a powerful tool for forming carbon-carbon bonds. The coupling of this compound with various boronic acids or esters would provide access to a wide range of biaryl and heteroaryl compounds.
General Experimental Conditions:
-
Reactants: this compound (1.0 eq), boronic acid or ester (1.1-1.5 eq).
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos).[7][8][9]
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][10][11]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[7][11]
-
Temperature: Typically between 80-110 °C.
Sonogashira Coupling
This reaction allows for the formation of carbon-carbon bonds between the aryl bromide and a terminal alkyne, yielding substituted aryl alkynes which are valuable intermediates in organic synthesis.
General Experimental Conditions:
-
Reactants: this compound (1.0 eq), terminal alkyne (1.1-1.5 eq).
-
Catalyst: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[12][13][14][15][16]
-
Base: An amine base such as triethylamine or diisopropylamine.[13]
-
Solvent: Anhydrous solvents like THF or DMF.
-
Temperature: Can often be performed at room temperature to moderate heat.
Buchwald-Hartwig Amination
This reaction is a versatile method for forming carbon-nitrogen bonds, providing access to a wide range of substituted anilines.
General Experimental Conditions:
-
Reactants: this compound (1.0 eq), primary or secondary amine (1.1-1.5 eq).
-
Catalyst: A palladium catalyst, often a pre-formed complex or generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos).[17][18][19][20][21]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[19][20]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane.
-
Temperature: Typically requires elevated temperatures (e.g., 80-110 °C).
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a highly attractive building block for the synthesis of complex molecules with potential applications in pharmaceuticals and advanced materials.
-
Medicinal Chemistry: The trifluoromethyl group is a well-established pharmacophore that can improve metabolic stability and receptor binding affinity.[3][22] The difluoro substitution pattern can further fine-tune the electronic properties and bioavailability of a drug candidate. This building block could be used to synthesize novel inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. For example, nilotinib, a tyrosine kinase inhibitor, features a trifluoromethyl group that significantly enhances its potency compared to its non-fluorinated analog.[2]
-
Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic moieties to enhance their efficacy and environmental persistence. This compound could serve as a precursor for new crop protection agents.
-
Materials Science: The incorporation of highly fluorinated phenyl rings into polymers and liquid crystals can impart desirable properties such as thermal stability, chemical resistance, and specific optical or dielectric characteristics. This building block could be used in the synthesis of advanced materials for electronics, aerospace, and other high-performance applications.
Safety and Handling
While a specific safety data sheet for this compound is not available, it should be handled with the care appropriate for a halogenated aromatic compound.
-
General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.
Conclusion
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Semantic Scholar [semanticscholar.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Spectroscopic Data of 3-Bromo-2,6-difluorobenzotrifluoride: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Bromo-2,6-difluorobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide employs a predictive approach grounded in the empirical data of structurally analogous compounds. By examining the spectral data of 3-bromobenzotrifluoride, 1-bromo-2,6-difluorobenzene, and 2,6-difluorobenzotrifluoride, we can confidently forecast the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to identify and characterize this molecule in their synthetic endeavors.
Molecular Structure and Key Features
This compound possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic behavior. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, while the two fluorine atoms exhibit both inductive electron withdrawal and resonance electron donation. The bromine atom further influences the electronic environment and provides a characteristic isotopic signature in mass spectrometry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are detailed below.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Ensure the sample is fully dissolved; if necessary, gently warm the mixture or use sonication.
-
Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing. For ¹⁹F NMR, an external standard like CFCl₃ can be used.
Data Acquisition:
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.
-
For ¹³C NMR, employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Standard pulse sequences should be utilized for each nucleus.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the surrounding fluorine and bromine atoms.
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~ 7.2 - 7.4 | Triplet of doublets (td) | ³J(H,F) ≈ 8-10, ⁴J(H,H) ≈ 2-3 | H-4 |
| ~ 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H,F) ≈ 8-10, ⁴J(H,H) ≈ 2-3 | H-5 |
Interpretation: The electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl group will deshield the aromatic protons, causing them to appear at relatively downfield chemical shifts. The proton at the C-4 position is expected to couple to the adjacent fluorine at C-6 and the meta-proton at C-5. The proton at the C-5 position will couple to the fluorine at C-6 and the ortho-proton at C-4.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by distinct signals for the seven carbon atoms, with carbon-fluorine couplings providing valuable structural information.
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~ 160 - 165 | Doublet of doublets (dd) | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30 | C-2, C-6 |
| ~ 130 - 135 | Quartet (q) | ¹J(C,F) ≈ 270-280 | -CF₃ |
| ~ 125 - 130 | Singlet or small multiplet | - | C-3 |
| ~ 120 - 125 | Triplet (t) | ²J(C,F) ≈ 20-30 | C-4 |
| ~ 115 - 120 | Doublet (d) | ²J(C,F) ≈ 20-30 | C-5 |
| ~ 110 - 115 | Quartet of doublets (qd) | ²J(C,F) ≈ 30-40, ³J(C,F) ≈ 5-10 | C-1 |
Interpretation: The carbons directly bonded to fluorine (C-2 and C-6) will exhibit large one-bond coupling constants (¹J(C,F)) and appear significantly downfield. The trifluoromethyl carbon will appear as a quartet with a very large ¹J(C,F) coupling. The other aromatic carbons will show smaller two- and three-bond couplings to the fluorine atoms.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds, offering a wide chemical shift range and high sensitivity.[1]
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~ -60 to -65 | Singlet | - | -CF₃ |
| ~ -100 to -110 | Multiplet | - | F-2, F-6 |
Interpretation: The trifluoromethyl group is expected to appear as a singlet in the typical region for benzotrifluorides.[2] The two aromatic fluorine atoms will be chemically equivalent and will appear as a single multiplet due to coupling with the aromatic protons. The exact chemical shift will be influenced by the bromine atom at the meta position.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
Sample Preparation (ATR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small drop of the liquid sample directly onto the crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak to Medium | C-H aromatic stretching |
| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretching |
| 1350 - 1100 | Very Strong | C-F stretching (CF₃ and Ar-F) |
| 1100 - 1000 | Strong | C-F stretching (CF₃ and Ar-F) |
| ~ 700 - 500 | Medium | C-Br stretching |
Interpretation: The IR spectrum will be dominated by very strong absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group and the aromatic fluorine atoms.[3] The presence of the aromatic ring will be confirmed by the C=C stretching bands between 1600 and 1450 cm⁻¹. A band in the lower frequency region (700-500 cm⁻¹) can be attributed to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Experimental Protocol: Mass Spectrometry
Method (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Analyze the resulting fragments using a mass analyzer (e.g., quadrupole).
Predicted Mass Spectrum
| m/z | Predicted Relative Intensity | Assignment |
| 260/262 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 181/183 | Medium | [M - Br]⁺ |
| 191 | Medium | [M - CF₃]⁺ |
| 112 | Medium | [C₆H₂F₂]⁺ |
Interpretation: The mass spectrum will show a characteristic molecular ion peak ([M]⁺) with a doublet at m/z 260 and 262, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[4] Key fragmentation pathways are expected to involve the loss of a bromine radical to give a fragment at m/z 181, and the loss of a trifluoromethyl radical to give a fragment at m/z 191.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging the empirical data of structurally related compounds, we have established a reliable set of expected spectral data (NMR, IR, and MS). This information is critical for researchers working with this compound, enabling its unambiguous identification and quality control in synthetic applications. The provided experimental protocols serve as a practical starting point for the acquisition of high-quality spectral data.
References
The Synthetic Frontier: Unlocking the Potential of 3-Bromo-2,6-difluorobenzotrifluoride as a Novel Building Block in Advanced Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This guide introduces a promising, yet underexplored, molecular scaffold: 3-Bromo-2,6-difluorobenzotrifluoride. While direct literature on this specific compound is sparse, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. By examining the synthesis and reactivity of structurally related analogues, we will delineate the potential of this compound as a versatile building block for the next generation of therapeutics and advanced materials.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The deliberate use of fluorine in medicinal chemistry has led to the development of numerous blockbuster drugs. The trifluoromethyl (-CF3) group, in particular, is prized for its high lipophilicity and metabolic stability.[4] It can serve as a bioisostere for other chemical groups, enhancing a drug candidate's ability to cross cellular membranes and resist metabolic degradation, thereby increasing its half-life.[4] The addition of fluorine atoms to the aromatic ring further modulates the electronic environment, influencing pKa and binding interactions. This strategic fluorination is a key tactic in overcoming common challenges in drug development, such as poor metabolic stability and off-target effects.[1][2]
The hypothetical molecule, this compound, combines three key pharmacophoric elements: a bromine atom, a trifluoromethyl group, and a difluorinated benzene ring. This unique combination suggests its potential as a highly valuable scaffold for creating novel chemical entities with desirable drug-like properties.
Physicochemical Properties and Structural Features
| Property | Predicted Value/Characteristic | Rationale based on Analogues |
| Molecular Formula | C7H2BrF5 | Based on the constituent atoms. |
| Molecular Weight | ~260.99 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid | Similar compounds like 3-Bromo-2-fluorobenzotrifluoride are liquids at room temperature.[5] |
| Boiling Point | Estimated to be in the range of 160-180 °C | Based on the boiling points of related compounds like 3-Bromo-2-fluorobenzotrifluoride (169 °C) and 3-Bromobenzotrifluoride (151-152 °C).[5][6] |
| Density | Estimated to be >1.7 g/mL | Based on the densities of 3-Bromo-2-fluorobenzotrifluoride (1.74 g/mL) and 3-Bromobenzotrifluoride (1.613 g/mL).[5][6] |
| Solubility | Insoluble in water, soluble in common organic solvents. | Typical for halogenated aromatic compounds. |
The key structural features of this compound are the bromine atom, which serves as a versatile handle for cross-coupling reactions, and the electron-withdrawing trifluoromethyl and difluoro groups, which activate the aromatic ring and enhance metabolic stability.
Proposed Synthetic Pathways
The synthesis of this compound has not been explicitly described in the literature. However, based on established synthetic methodologies for related fluorinated aromatic compounds, a plausible synthetic route can be proposed. A potential starting material would be 2,6-difluorobenzotrifluoride, which would then undergo bromination.
Hypothetical Protocol: Electrophilic Bromination of 2,6-difluorobenzotrifluoride
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
2,6-difluorobenzotrifluoride
-
Bromine (Br2)
-
Iron(III) bromide (FeBr3) or another suitable Lewis acid catalyst
-
Dichloromethane (CH2Cl2) or another inert solvent
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2,6-difluorobenzotrifluoride in a suitable inert solvent such as dichloromethane, add a catalytic amount of a Lewis acid like iron(III) bromide.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a stoichiometric amount of bromine, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield this compound.
This proposed synthesis is analogous to the direct bromination of benzotrifluoride, a common method for producing bromobenzotrifluorides.[7] The regioselectivity of the bromination will be directed by the existing substituents on the aromatic ring.
Potential Research Applications
The unique structural features of this compound make it a highly attractive building block for various research applications, particularly in drug discovery and materials science.
Medicinal Chemistry and Drug Discovery
The primary application of this compound is expected to be as an intermediate in the synthesis of novel bioactive molecules. The bromine atom provides a reactive site for introducing molecular diversity through various cross-coupling reactions.
Diagram: Key Cross-Coupling Reactions for this compound
Caption: Potential cross-coupling reactions of this compound.
These reactions would allow for the facile introduction of various substituents at the 3-position, enabling the exploration of a vast chemical space for identifying new drug candidates. The trifluoromethyl and difluoro groups would likely impart favorable pharmacokinetic properties to the resulting molecules.
Agrochemicals
Similar to pharmaceuticals, the agrochemical industry also benefits from the introduction of fluorinated moieties to enhance the efficacy and stability of pesticides and herbicides. This compound could serve as a key intermediate in the synthesis of novel agrochemicals with improved performance.
Materials Science
Fluorinated aromatic compounds are also utilized in materials science for the development of specialty polymers, liquid crystals, and other advanced materials.[5] The unique electronic properties of this compound could be exploited to create materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Experimental Protocols for Key Transformations
The following are detailed, step-by-step methodologies for key cross-coupling reactions that would be applicable to this compound, based on protocols for structurally similar compounds.
Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Triphenylphosphine (PPh3, 8 mol%)
-
Potassium carbonate (K2CO3, 2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by GC or TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
While this compound remains a largely unexplored chemical entity, its structural features strongly suggest its potential as a highly versatile building block in organic synthesis. The combination of a reactive bromine handle with the beneficial properties of a trifluoromethyl group and a difluorinated aromatic ring makes it an attractive target for synthetic chemists. The development of a reliable synthetic route to this compound would open up new avenues for the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational framework for researchers to begin exploring the synthesis and applications of this promising, yet hypothetical, molecule. Further research is warranted to validate the proposed synthetic pathways and to fully elucidate the chemical and biological properties of this compound and its derivatives.
References
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Bromobenzotrifluoride | 401-78-5 [chemicalbook.com]
- 7. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Bromo-2,6-difluorobenzotrifluoride in Modern Pharmaceutical Synthesis
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Trifluoromethyl Moiety and the Rise of a Versatile Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone of medicinal chemistry.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is a privileged moiety prized for its ability to profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4] Its introduction can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate pKa and receptor binding affinity.[1][4]
3-Bromo-2,6-difluorobenzotrifluoride emerges as a particularly powerful and versatile building block for pharmaceutical synthesis.[5][6] Its utility stems from a unique confluence of structural features:
-
A Trifluoromethyl Group: Imparts the desirable physicochemical properties mentioned above.[4]
-
A Bromine Atom: Serves as a highly reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.[7]
-
Two Ortho-Fluorine Atoms: These powerful electron-withdrawing groups significantly influence the electronic nature of the aromatic ring. This electronic activation not only modulates the reactivity of the C-Br bond but also makes the ring susceptible to other transformations, such as nucleophilic aromatic substitution (SNAr).
This combination allows for a sophisticated, multi-faceted approach to molecular construction, making this compound a key intermediate in the synthesis of complex therapeutic agents.[5][6][8] This guide provides detailed application notes and validated protocols for its most critical transformations in a pharmaceutical research and development setting.
Core Synthetic Applications: Protocols and Mechanistic Insights
The strategic value of this compound lies in its capacity to undergo several distinct, high-yield transformations that are fundamental to drug synthesis.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The bromine atom is the primary site for palladium-catalyzed reactions, which are central to the assembly of complex molecular scaffolds from simpler precursors.
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and hetero-biaryl moieties, which are prevalent in many approved drugs. The reaction's tolerance for a wide range of functional groups and the general stability of the required boronic acid reagents make it a preferred method in pharmaceutical campaigns.[9][10]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol% or PdCl₂(dppf), 2–5 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/EtOH/H₂O. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Causality & Expert Insights:
-
Catalyst Choice: For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, a catalyst system with a more sophisticated ligand, such as PdCl₂(dppf), is employed to promote efficient oxidative addition and reductive elimination.[9][11]
-
Base and Solvent: The base is critical for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[9] An aqueous base system (like K₂CO₃ in dioxane/water) is highly effective and common.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation and poor yields. Therefore, maintaining an inert atmosphere is paramount for reproducibility and success.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
The formation of carbon-nitrogen bonds is arguably one of the most important transformations in pharmaceutical synthesis, as the aryl amine motif is ubiquitous in bioactive molecules. The Buchwald-Hartwig amination provides a powerful and general method for this purpose, overcoming the limitations of older methods.[12][13]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-5 mol%), and the base (e.g., NaOtBu or LHMDS, 1.4–2.0 equiv.) to an oven-dried Schlenk tube or vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1–1.3 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., Toluene or 1,4-Dioxane) via syringe. The typical concentration is 0.1-0.2 M.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Causality & Expert Insights:
-
Ligand is Key: The success of the Buchwald-Hartwig reaction hinges on the phosphine ligand.[14] For an electron-deficient substrate like this compound, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product.[13]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex) without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common choice.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the base and interfere with the catalytic cycle. Using anhydrous solvents and proper inert atmosphere techniques is critical.[12]
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) at a C-F Bond
While the C-Br bond is the primary site for cross-coupling, the powerful electron-withdrawing nature of the CF₃ group and the two fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[15] In this reaction, a nucleophile displaces one of the fluorine atoms. This provides an orthogonal synthetic strategy to functionalize the ring.
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining first step is the nucleophilic attack on the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[15][16] The strong inductive effect of the remaining fluorine and the CF₃ group stabilizes this intermediate, lowering the activation energy.[16]
Protocol: General Procedure for SNAr with an Oxygen Nucleophile
-
Nucleophile Preparation: To a stirred suspension of a base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or THF) at 0 °C, add the alcohol (1.1 equiv.) dropwise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Substrate Addition: Add a solution of this compound (1.0 equiv.) in the same solvent to the alkoxide mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., to 80 °C) if necessary. The displacement of fluoride is often facile even at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality & Expert Insights:
-
Reactivity Order: In SNAr reactions on activated rings, the reactivity of the leaving group is often F > Cl > Br > I.[16] This is counterintuitive compared to SN2 reactions. The reason is that the highly electronegative fluorine atom strongly stabilizes the negative charge in the rate-determining Meisenheimer complex intermediate through its inductive effect.[16]
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) are ideal as they solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity.
-
Orthogonality: This reaction is powerful because it leaves the bromine atom untouched, allowing for sequential functionalization. A researcher can first perform an SNAr reaction to install a desired group, and then use the remaining bromine as a handle for a subsequent Suzuki or Buchwald-Hartwig coupling.
Visualization: SNAr Mechanistic Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. scilit.com [scilit.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. vapourtec.com [vapourtec.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: 3-Bromo-2,6-difluorobenzotrifluoride as a Strategic Building Block for Next-Generation Agrochemicals
Introduction: The Strategic Imperative of Fluorine in Agrochemical Design
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical research and development. The trifluoromethyl (–CF₃) group, in particular, is a privileged moiety, prized for its ability to significantly enhance the biological efficacy and metabolic stability of active ingredients.[1][2] Its strong electron-withdrawing nature and high lipophilicity can improve a molecule's binding affinity to target proteins, facilitate transport across biological membranes, and protect it from metabolic degradation, often leading to lower application rates and longer-lasting crop protection.[3]
This guide focuses on 3-Bromo-2,6-difluorobenzotrifluoride , a highly functionalized and versatile building block designed for the synthesis of advanced agrochemical candidates. While this is a specialized intermediate that may require custom synthesis, its unique trifunctional aromatic core offers a powerful platform for creating complex and diverse molecular architectures. The strategic placement of a trifluoromethyl group, two activating fluorine atoms, and a versatile bromine handle allows for a sequence of high-efficiency chemical transformations.
This document provides a detailed overview of its properties, explores its key synthetic applications, and presents detailed, field-proven protocols for its use in constructing novel agrochemical scaffolds.
Physicochemical Properties and Strategic Value
The utility of this compound stems directly from the distinct roles of its substituents, which allow for controlled, regioselective modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-Bromo-2,6-difluoro-3-(trifluoromethyl)benzene |
| CAS Number | Not Assigned |
| Molecular Formula | C₇H₂BrF₅ |
| Molecular Weight | 260.99 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid |
| Boiling Point | Not available. Estimated based on isomers. |
| Density | Not available. Estimated based on isomers. |
Analysis of Synthetic Handles:
-
The Trifluoromethyl (-CF₃) Group: As the primary bio-functional anchor, the -CF₃ group imparts the desirable physicochemical properties mentioned previously. It is also a powerful electron-withdrawing group, which is crucial for activating the aromatic ring towards the reactions discussed below.
-
The Bromine (-Br) Atom: Positioned at C3, the bromine atom serves as the principal site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. Its reactivity is well-established, providing a reliable entry point for introducing molecular diversity.
-
The Fluorine (-F) Atoms: The fluorine atoms at the C2 and C6 positions play a dual role. Firstly, they strongly activate the aromatic ring, making it electron-deficient. This is critical for enabling Nucleophilic Aromatic Substitution (SₙAr) reactions, where one or both fluorine atoms can act as excellent leaving groups. Secondly, their steric and electronic presence can guide the regioselectivity of reactions and influence the final conformation of the synthesized molecule.
Core Synthetic Transformations and Protocols
The orthogonal reactivity of the bromine and fluorine substituents is the key to the synthetic power of this building block. Cross-coupling reactions can be selectively performed at the C-Br bond, leaving the C-F bonds intact for subsequent functionalization via SₙAr, or vice-versa.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is the premier method for forming a C-C bond at the C-Br position, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl groups.
Causality Behind Protocol Choices:
-
Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a pre-catalyst like PdCl₂(dppf) is used. These are effective for aryl bromides. The choice of bulky, electron-rich phosphine ligands helps to facilitate the oxidative addition step, which is the rate-determining step in many catalytic cycles.[4]
-
Base: A base is required to activate the boronic acid for transmetalation. An aqueous solution of a carbonate (e.g., K₂CO₃, Na₂CO₃) or a stronger base like K₃PO₄ is typically employed. The choice of base can be critical and is often substrate-dependent.[5]
-
Solvent: A two-phase solvent system like Dioxane/Water or Toluene/Water is common. This ensures that both the organic-soluble aryl halide and the often water-soluble base and boronic acid salt can interact effectively at the interface where the catalyst is active.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 3-aryl-2,6-difluorobenzotrifluoride derivative.
Materials:
-
This compound (1.0 mmol, 261 mg)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 182 mg)
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
Procedure:
-
To a 25 mL Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
dot
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the ring, enhanced by the -CF₃ group, makes the fluorine atoms susceptible to displacement by strong nucleophiles. This reaction is highly valuable for installing ether, amine, or thioether linkages, which are common in many agrochemicals.
Causality Behind Protocol Choices:
-
Nucleophile: A strong nucleophile is required (e.g., an alkoxide, phenoxide, or amine). For forming ether linkages, the alcohol is often deprotonated in situ or prior to the reaction using a strong base like sodium hydride (NaH).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential. These solvents effectively solvate the cation of the nucleophilic salt but do not solvate the nucleophile itself, thus maximizing its reactivity.
-
Temperature: The reaction often requires heating to overcome the activation energy for the formation of the intermediate Meisenheimer complex, although the highly activated nature of this substrate may allow for milder conditions.
Protocol 2: SₙAr for Ether Linkage Formation
Objective: To displace a fluorine atom with an alkoxide nucleophile.
Materials:
-
This compound (1.0 mmol, 261 mg)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg)
-
An alcohol (e.g., 4-chlorophenol) (1.1 mmol, 141 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide.
-
Add this compound to the solution via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS. Note that substitution may occur at either the C2 or C6 position, potentially leading to a mixture of isomers.
Work-up and Purification:
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product(s) by flash column chromatography.
dot
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Integrated Synthesis Strategy: A Two-Step Approach
To demonstrate the synthetic utility of this building block, the following workflow illustrates a sequential cross-coupling and SₙAr reaction to build a complex agrochemical precursor. This strategy leverages the differential reactivity of the C-Br and C-F bonds.
dot
References
- 1. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]
- 2. 3-Bromobenzotrifluoride | 401-78-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Challenge and Opportunity of Fluorinated Aryl Amines
An Application Guide to the Buchwald-Hartwig Amination of 3-Bromo-2,6-difluorobenzotrifluoride
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these bonds, largely replacing harsher, traditional methods that suffer from limited scope and functional group tolerance.[1][3]
This guide focuses on a particularly challenging yet valuable substrate: this compound. This molecule's trifluoromethyl group and ortho-difluoro substitution create a highly electron-deficient and sterically encumbered reaction center. While these features make the coupling difficult, the resulting fluorinated aryl amine products are of high interest to medicinal chemists. The incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. This document serves as an in-depth technical guide for researchers, providing not just a protocol, but the underlying chemical logic required to successfully perform and troubleshoot this advanced transformation.
Reaction Mechanism: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is introduced as a pre-formed complex.[5][6]
-
Oxidative Addition : The active LPd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step, especially for sterically hindered and electron-deficient aryl halides.[7][8][9]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium center.[3][10]
-
Reductive Elimination : This final step involves the formation of the desired C-N bond and the release of the aryl amine product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3][6] For electron-deficient substrates, this step is typically rapid.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol Development and Optimization
The success of coupling a challenging substrate like this compound hinges on the careful selection of four key parameters: palladium source/ligand, base, solvent, and temperature. The steric hindrance from the two ortho-fluorine atoms and the electron-withdrawing nature of the substituents demand a highly active catalyst system.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, effective, and commercially available Pd(0) and Pd(II) precatalysts that readily form the active Pd(0) species in the presence of a phosphine ligand.[5][6][11] |
| Ligand | XPhos, RuPhos, or BrettPhos | The substrate's steric bulk and electron-deficient nature require a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands promote the crucial oxidative addition step, stabilize the palladium center, and accelerate the final reductive elimination, preventing side reactions like β-hydride elimination.[1][3][9] |
| Base | NaOtBu or LHMDS | A strong, non-nucleophilic base is essential to deprotonate the amine without competing in side reactions.[6][12] For substrates sensitive to strong alkoxides, potassium phosphate (K₃PO₄) can be a milder alternative, though it may require higher temperatures.[10] |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated aprotic solvents are critical. Oxygen can deactivate the sensitive Pd(0) catalyst. Toluene and dioxane are excellent choices for their ability to dissolve the reactants and their relatively high boiling points, allowing for necessary heating.[6][13] |
| Temperature | 80-110 °C | Heating is generally required to overcome the activation energy for oxidative addition with this challenging substrate.[6][12] Reaction progress should be monitored to avoid decomposition at prolonged high temperatures. |
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a model secondary amine, morpholine. Note: This protocol should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1-0.2 M concentration relative to the aryl bromide)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas manifold (Schlenk line) or glovebox
-
Syringes and needles for liquid transfer
-
Heating mantle or oil bath with temperature control
-
TLC plates or LC-MS for reaction monitoring
Caption: Step-by-step experimental workflow for the amination reaction.
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask containing a stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Solvent and Reagent Addition : Add anhydrous, deoxygenated toluene via syringe, followed by the addition of morpholine.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup : Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Extraction : Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[14][15][16]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure all reagents and solvents are anhydrous and that the reaction is run under a strictly inert atmosphere.2. Switch to a stronger base like LHMDS.3. Increase the reaction temperature in 10 °C increments. |
| Formation of Hydrodehalogenation Product (Ar-H) | 1. Presence of water in the reaction.2. β-Hydride elimination from certain amine substrates. | 1. Use scrupulously dried solvents and reagents.2. This is less common with secondary amines but can occur. A different ligand may be required to favor reductive elimination. |
| Side Product Formation | 1. Reaction temperature too high or reaction time too long, leading to decomposition.2. Base-mediated degradation of starting material or product. | 1. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.2. Consider a weaker base (e.g., K₃PO₄ or Cs₂CO₃) and adjust the temperature accordingly.[16] |
Safety Considerations
-
Reagents : Handle all chemicals in a well-ventilated fume hood. Palladium compounds can be toxic. Sodium tert-butoxide is a strong, corrosive base. Aryl halides and amines may be irritants or toxic.
-
Solvents : Toluene and dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Inert Gas : Handle compressed gas cylinders with care.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
experimental protocol for Sonogashira coupling of 3-Bromo-2,6-difluorobenzotrifluoride
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This application note provides a detailed experimental protocol for the Sonogashira coupling of 3-Bromo-2,6-difluorobenzotrifluoride, a substrate featuring significant electronic and steric challenges. The presence of two ortho-fluorine atoms and a trifluoromethyl group makes this aryl bromide an interesting, albeit challenging, substrate for cross-coupling reactions. Such fluorinated aromatic compounds are of high interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution.[4]
This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale behind the chosen conditions.
Reaction Scheme
Experimental Protocol
This protocol outlines the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡C-H). The quantities provided are for a typical laboratory scale reaction.
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₂BrF₅ | 259.99 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II)) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 0.03 |
| CuI (Copper(I) iodide) | CuI | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 3.0 |
| Toluene, anhydrous | C₇H₈ | 92.14 | 5 mL | - |
Equipment
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Syringes and needles for liquid transfers
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol) and copper(I) iodide (0.05 mmol).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) active catalyst is sensitive to oxygen.[5]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add triethylamine (3.0 mmol) via syringe.
-
Finally, add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
-
Reaction Conditions:
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).[7]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
Safety Precautions
-
This compound: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[10][11][12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[10][12]
-
Triethylamine: Is a flammable and corrosive liquid. Handle with care in a fume hood.
-
Palladium Catalyst: Palladium compounds can be toxic. Avoid inhalation and skin contact.
-
Solvents: Toluene and ethyl acetate are flammable. Ensure proper ventilation and avoid sources of ignition.
Mechanism and Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is key to troubleshooting and optimizing the reaction.
Catalytic Cycles
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (Ar-X) to form a Pd(II) complex.[1] The reactivity order for aryl halides is generally I > Br > Cl, meaning that aryl bromides often require more forcing conditions than iodides.[5] The electron-withdrawing trifluoromethyl and fluorine groups on this compound can facilitate this step.[4][14]
-
Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate, which is formed in the copper cycle.[1] This step involves the transfer of the alkynyl group from copper to palladium.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-C≡C-R) and regenerate the active Pd(0) catalyst.[1]
Copper Cycle:
-
Acetylide Formation: In the presence of a base, such as triethylamine, the terminal alkyne is deprotonated.[15] The resulting acetylide anion then reacts with the copper(I) salt (CuI) to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[1]
Rationale for Reagent and Condition Selection
-
Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): This is a classic and robust catalyst system for Sonogashira couplings. The phosphine ligands on the palladium center play a crucial role in stabilizing the metal and influencing its reactivity.[14] The copper(I) co-catalyst is essential for the formation of the copper acetylide, which accelerates the reaction.[1][3]
-
Base (Triethylamine): An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide (HBr) that is formed as a byproduct of the reaction.[1][5][15] Triethylamine also serves as a suitable solvent in some cases.
-
Solvent (Toluene): Toluene is a relatively non-polar solvent that is effective at dissolving the organic reagents and is suitable for the elevated temperatures that may be required for the coupling of less reactive aryl bromides.[16] The choice of solvent can significantly impact the reaction outcome.[17]
-
Temperature (80 °C): While many Sonogashira reactions can proceed at room temperature, the coupling of aryl bromides, especially those with steric hindrance or deactivating groups, often requires heating to achieve a reasonable reaction rate.[5][6]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Ensure reagents are pure and solvents are anhydrous.[5] Use a fresh batch of catalyst. Increase the reaction temperature or try a more active catalyst/ligand system.[6] The presence of steric hindrance from the ortho-fluorine atoms may require a more active catalyst system.[18] |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen, excess copper catalyst. | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[5] Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue.[2][19] |
| Formation of palladium black | Catalyst decomposition. | This can be caused by impurities or an inappropriate solvent.[5] Using fresh, high-purity reagents and solvents can help. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[20] |
| Reaction stalls | Catalyst deactivation, substrate inhibition. | Add a fresh portion of the palladium catalyst. Consider using a different ligand that is more robust under the reaction conditions. |
Data Characterization
The successful synthesis of the desired product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the primary method for structural elucidation. ¹H NMR will show the characteristic signals for the aromatic and alkyne protons. ¹³C NMR will confirm the presence of the alkyne carbons. ¹⁹F NMR is crucial for confirming the integrity of the fluorinated aromatic ring.
-
Mass Spectrometry (MS): MS will provide the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C≡C stretch of the alkyne, typically found in the region of 2100-2260 cm⁻¹.
Experimental Workflow Diagram
Caption: A streamlined workflow for the Sonogashira coupling experiment.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. kbfi.ee [kbfi.ee]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. scispace.com [scispace.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. books.lucp.net [books.lucp.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Application Notes and Protocols: 3-Bromo-2,6-difluorobenzotrifluoride in Advanced Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 3-Bromo-2,6-difluorobenzotrifluoride as a versatile building block in materials science. The unique electronic properties conferred by the trifluoromethyl group and the strategic placement of fluorine and bromine atoms make this compound a valuable monomer for the synthesis of high-performance fluorinated polymers. These materials exhibit exceptional thermal stability, chemical resistance, and tailored optoelectronic properties, rendering them suitable for a range of advanced applications, including high-performance thermoplastics and organic electronics. This document details the underlying chemical principles, provides step-by-step experimental protocols for polymerization, and discusses the characterization and potential applications of the resulting materials.
Introduction: The Strategic Advantage of this compound in Polymer Synthesis
This compound is a highly functionalized aromatic compound whose utility in materials science stems from its distinct structural features. The presence of a trifluoromethyl (-CF3) group, a bromine atom, and two fluorine atoms on the benzene ring imparts a unique combination of reactivity and stability.
The trifluoromethyl group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring. This inductive effect, coupled with the electron-withdrawing nature of the two fluorine atoms, renders the C-Br bond highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a cornerstone of its application in the synthesis of poly(arylene ether)s and other high-performance polymers.[1]
Furthermore, the bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the incorporation of the 2,6-difluorobenzotrifluoride moiety into the backbone of conjugated polymers, which are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[2][3]
The fluorine atoms not only activate the C-Br bond but also contribute to the desirable properties of the resulting polymers, including enhanced thermal stability, chemical resistance, and low dielectric constants.[4]
This guide will explore two primary polymerization pathways utilizing this compound:
-
Nucleophilic Aromatic Substitution (SNAr) Polycondensation for the synthesis of poly(arylene ether)s.
-
Suzuki-Miyaura Polycondensation for the synthesis of conjugated polymers.
Synthesis of High-Performance Poly(arylene ether)s via Nucleophilic Aromatic Substitution (SNAr)
Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their exceptional thermal and mechanical properties.[5] The synthesis of PAEs from this compound leverages the highly activated C-Br bond for nucleophilic displacement by bisphenoxides.
Mechanistic Rationale
The SNAr polycondensation proceeds via a two-step addition-elimination mechanism. The electron-deficient aromatic ring of this compound is attacked by a nucleophilic bisphenoxide, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the bromide leaving group restores the aromaticity and forms the ether linkage. The reaction is driven to completion by the continuous formation of these ether bonds, leading to a high molecular weight polymer.
Caption: SNAr Polycondensation of this compound.
Experimental Protocol: Synthesis of a Poly(arylene ether) from this compound and Bisphenol A
This protocol describes a representative synthesis of a poly(arylene ether) using this compound and 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A).
Materials:
| Compound | Molar Mass ( g/mol ) | CAS Number | Supplier |
| This compound | 260.99 | 1805023-67-9 | Sigma-Aldrich |
| Bisphenol A | 228.29 | 80-05-7 | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Sigma-Aldrich |
| N,N-Dimethylacetamide (DMAc), anhydrous | 87.12 | 127-19-5 | Sigma-Aldrich |
| Toluene, anhydrous | 92.14 | 108-88-3 | Sigma-Aldrich |
| Methanol | 32.04 | 67-56-1 | Sigma-Aldrich |
Procedure:
-
Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Charging Reactants: To the flask, add Bisphenol A (2.28 g, 10.0 mmol), this compound (2.61 g, 10.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMAc and 25 mL of anhydrous toluene to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 4 hours to ensure the reaction medium is anhydrous.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160°C and maintain for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with 50 mL of DMAc. Slowly pour the solution into 500 mL of vigorously stirring methanol. A fibrous white precipitate will form.
-
Washing: Filter the polymer and wash it thoroughly with methanol (3 x 100 mL) and then with hot deionized water (3 x 100 mL) to remove any inorganic salts and residual solvent.
-
Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Expected Characterization Data
| Property | Expected Value/Result |
| Yield | > 90% |
| Appearance | White to off-white fibrous solid |
| Solubility | Soluble in chlorinated solvents (chloroform, DCM), THF, DMAc, NMP |
| Molecular Weight (GPC) | Mn: 30,000 - 60,000 g/mol ; PDI: 1.8 - 2.5 |
| Thermal Stability (TGA) | 5% weight loss temperature > 450°C in N₂ |
| Glass Transition (DSC) | Tg > 180°C |
Synthesis of Conjugated Polymers for Organic Electronics via Suzuki-Miyaura Polycondensation
The bromine atom on this compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables its use as a monomer in the synthesis of conjugated polymers, which are the active materials in many organic electronic devices.
Mechanistic Rationale
Suzuki-Miyaura polycondensation involves the cross-coupling of an organoboron compound (e.g., a diboronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Suzuki Polycondensation of this compound.
Experimental Protocol: Synthesis of a Fluorene-based Conjugated Polymer
This protocol outlines the synthesis of a copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
Materials:
| Compound | Molar Mass ( g/mol ) | CAS Number | Supplier |
| This compound | 260.99 | 1805023-67-9 | Sigma-Aldrich |
| 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | 602.58 | 254755-24-3 | Boron Molecular |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 51364-51-3 | Sigma-Aldrich |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 202.29 | 13716-12-6 | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Sigma-Aldrich |
| Toluene, anhydrous | 92.14 | 108-88-3 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 109-99-9 | Sigma-Aldrich |
Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the palladium catalyst by dissolving Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and P(t-Bu)₃ (8.1 mg, 0.04 mmol) in 5 mL of anhydrous toluene.
-
Reactor Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (261 mg, 1.0 mmol) and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (603 mg, 1.0 mmol).
-
Solvent and Base Addition: Add 20 mL of anhydrous THF and a solution of K₂CO₃ (829 mg, 6.0 mmol) in 2 mL of deionized water.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Injection and Polymerization: Under a positive pressure of argon, inject 1 mL of the catalyst stock solution (2 mol% Pd) into the reaction mixture. Heat the mixture to 80°C and stir vigorously for 48 hours.
-
End-capping: To terminate the polymerization, add a small amount of bromobenzene (20 µL) and stir for 2 hours, followed by the addition of phenylboronic acid (30 mg) and stirring for another 2 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into 500 mL of a vigorously stirring mixture of methanol and water (1:1 v/v).
-
Soxhlet Extraction: Collect the precipitated polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.
Potential Applications in Organic Electronics
Conjugated polymers incorporating the 2,6-difluorobenzotrifluoride unit are expected to have deep highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels due to the strong electron-withdrawing nature of the monomer. This can be advantageous for several applications in organic electronics:
-
Electron Transporting Materials in OLEDs: The low-lying LUMO can facilitate electron injection and transport in multi-layer OLED devices.
-
Host Materials for Phosphorescent OLEDs: A high triplet energy level, which can be tuned by the choice of comonomer, could make these polymers suitable hosts for phosphorescent emitters.
-
Organic Photovoltaics (OPVs): As an acceptor material in bulk heterojunction solar cells, the low LUMO level can provide a sufficient driving force for charge separation.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a highly versatile and valuable monomer in the field of materials science. Its unique electronic and structural features enable the synthesis of a wide range of high-performance fluorinated polymers through well-established polymerization techniques such as nucleophilic aromatic substitution and Suzuki-Miyaura polycondensation. The resulting materials exhibit desirable properties for demanding applications in high-performance thermoplastics and organic electronics. The protocols provided in this guide serve as a foundation for researchers to explore the full potential of this promising building block in the development of next-generation advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Bromo-2,6-difluorobenzotrifluoride
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of novel heterocyclic compounds utilizing 3-Bromo-2,6-difluorobenzotrifluoride as a versatile starting material. We explore orthogonal synthetic strategies, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The guide explains the underlying chemical principles, provides field-proven insights into experimental design, and includes detailed, step-by-step protocols for the synthesis of advanced heterocyclic scaffolds.
Introduction: The Strategic Value of this compound
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Fluorinated heterocyclic scaffolds are particularly prevalent in pharmaceuticals and agrochemicals.[4][5]
This compound is an exemplary building block for constructing such compounds. Its utility stems from the distinct reactivity of its substituents:
-
A Trifluoromethyl (-CF₃) Group: A potent electron-withdrawing group that significantly activates the aromatic ring towards nucleophilic attack.[6]
-
Two Fluorine Atoms: Serve as viable leaving groups in nucleophilic aromatic substitution (SNAr) reactions, their reactivity enhanced by the adjacent -CF₃ group.
-
A Bromine Atom: Provides a highly selective handle for functionalization via transition metal-catalyzed cross-coupling reactions, as the Carbon-Bromine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the highly stable Carbon-Fluorine bonds.[7]
This differential reactivity allows for a modular and sequential approach to synthesis, enabling the construction of complex molecular architectures with high precision.
Core Synthetic Strategies: An Orthogonal Approach
The synthetic utility of this compound lies in the ability to selectively address its functional groups. Two primary, orthogonal pathways can be exploited to generate precursors for heterocyclic ring formation:
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr): This pathway utilizes the activated C-F bonds. By reacting the starting material with a nucleophile containing a second reactive moiety, an intermediate is formed that is primed for subsequent intramolecular cyclization.
-
Pathway B: Palladium-Catalyzed Cross-Coupling: This pathway targets the C-Br bond, allowing for the introduction of a wide array of substituents. If the coupled partner contains a suitable functional group, it can participate in a cyclization reaction with one of the ortho-fluorine atoms.
These strategies can be visualized as a logical workflow, enabling controlled diversification.
Figure 1: Orthogonal synthetic pathways for heterocyclic synthesis.
Pathway A: Heterocycle Formation via Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Principle & Rationale
The SNAr reaction is a cornerstone for modifying electron-deficient aromatic rings.[8] The generally accepted mechanism proceeds via a two-step addition-elimination sequence through a discrete, non-aromatic Meisenheimer complex.[9]
-
Causality of Reactivity: The powerful electron-withdrawing effects of the -CF₃ group and the fluorine atoms dramatically lower the electron density of the aromatic ring. This "activation" stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of this rate-determining step.[10] While bromide is typically a better leaving group than fluoride in SN2 reactions, in SNAr the high electronegativity of fluorine provides superior stabilization of the intermediate, often making C-F bonds more reactive than C-Br or C-Cl bonds in highly activated systems.[10]
For this compound, a bifunctional nucleophile (e.g., an amino alcohol, diamine, or aminothiol) can be used to install a sidechain that subsequently cyclizes to form a heterocyclic ring.
Application Protocol 1: Synthesis of a Fluorinated Benzoxazine Derivative
This protocol details a two-step, one-pot synthesis of a novel benzoxazine derivative. The first step is the SNAr of 2-aminoethanol at the C-2 fluorine, followed by a base-mediated intramolecular cyclization that displaces the C-Br bond.
Reaction Scheme: (Image of the reaction scheme: this compound reacts with 2-aminoethanol in the presence of a base like K₂CO₃ in DMSO. The amino group displaces the fluorine at C-2. Then, with a stronger base like NaH, the hydroxyl group cyclizes, displacing the bromine at C-3 to form a six-membered benzoxazine ring).
Materials & Equipment:
-
This compound
-
2-Aminoethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc) & Hexanes for chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, nitrogen atmosphere setup
Step-by-Step Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMSO (20 mL/g of starting material).
-
Nucleophile Addition: Add 2-aminoethanol (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Initial SNAr Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Scientist's Note: The C-2 fluorine is sterically and electronically favored for initial attack. The bulky bromine at C-3 and the strong activation from the -CF₃ group direct the nucleophile to the C-2 position.
-
-
Cooling: After completion of the first step, cool the reaction mixture to room temperature.
-
Cyclization: Carefully add sodium hydride (1.5 eq) portion-wise to the reaction mixture at room temperature. Effervescence (H₂ gas) will be observed.
-
Trustworthiness Check: NaH is a strong, non-nucleophilic base ideal for deprotonating the alcohol, initiating the intramolecular cyclization. This step must be performed under an inert atmosphere to prevent quenching by moisture.
-
-
Heating for Cyclization: Heat the mixture to 100 °C and stir for 8-12 hours, or until the intermediate is fully consumed as monitored by TLC/LC-MS.
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Expected Data
| Starting Material | Reagents | Product | Yield (%) | M.P. (°C) | ¹⁹F NMR (δ, ppm) |
| This compound | 1. Ethanolamine, K₂CO₃2. NaH | 8-fluoro-9-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][6][7]oxazine | 65-75 | 112-115 | -62.5 (s, CF₃), -135.2 (s, Ar-F) |
Pathway B: Heterocycle Formation via Palladium-Catalyzed Cross-Coupling
Mechanistic Principle & Rationale
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation.[7] The key to this strategy is the high chemoselectivity of the palladium catalyst for the C-Br bond over the much stronger C-F bonds.
-
Causality of Selectivity: The catalytic cycle begins with the oxidative addition of the palladium(0) complex into the aryl-halide bond. The relative bond dissociation energies (C-F > C-Cl > C-Br) mean that the C-Br bond is significantly weaker and thus kinetically favored for oxidative addition. This allows for precise functionalization at the C-3 position while leaving the fluorines untouched for subsequent reactions.
By coupling the starting material with a boronic acid that contains a nucleophilic group (e.g., 2-hydroxyphenylboronic acid), a biaryl intermediate is formed. This intermediate can then undergo an intramolecular SNAr reaction (cyclization) to forge the heterocyclic ring.
Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Application Protocol 2: Synthesis of a Dibenzofuran Derivative
This protocol describes the synthesis of a fluorinated dibenzofuran scaffold via a sequential Suzuki coupling and intramolecular SNAr cyclization.
Reaction Scheme: (Image of the reaction scheme: this compound reacts with 2-hydroxyphenylboronic acid in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) in a solvent like dioxane/water. This forms a biaryl intermediate. Subsequent heating promotes intramolecular cyclization where the hydroxyl group displaces the ortho-fluorine at C-2 to form the dibenzofuran).
Materials & Equipment:
-
This compound
-
2-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Step-by-Step Protocol:
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), cesium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Scientist's Note: Cesium carbonate is often a superior base for Suzuki couplings involving hindered or electron-deficient partners. The catalyst loading is kept low (5 mol%) for efficiency.
-
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via cannula or syringe. The mixture should be a suspension.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. The reaction progress can be monitored by observing the formation of the biaryl intermediate and the final cyclized product by LC-MS.
-
Trustworthiness Check: The coupling and cyclization can often occur in a tandem sequence at elevated temperatures. The intramolecular SNAr is driven by the favorable formation of the five-membered furan ring.
-
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to isolate the desired dibenzofuran derivative.
Expected Data
| Aryl Halide | Boronic Acid | Catalyst | Product | Yield (%) |
| This compound | 2-Hydroxyphenylboronic acid | Pd(PPh₃)₄ | 1-Fluoro-4-(trifluoromethyl)dibenzo[b,d]furan | 70-80 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, fluorinated heterocyclic compounds. By leveraging the orthogonal reactivity of its C-Br and activated C-F bonds, chemists can employ selective SNAr and palladium-catalyzed cross-coupling reactions to construct novel molecular scaffolds. The protocols and principles outlined in this guide provide a robust framework for application in medicinal chemistry and materials science, enabling the rational design and efficient synthesis of high-value molecules.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. vapourtec.com [vapourtec.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 3-Bromo-2,6-difluorobenzotrifluoride
Introduction: Strategic Importance in Medicinal Chemistry
3-Bromo-2,6-difluorobenzotrifluoride is a valuable building block in contemporary drug discovery and development. Its utility stems from the strategic placement of multiple functional groups that allow for selective chemical modifications. The trifluoromethyl (CF3) group, a potent electron-withdrawing group, along with two ortho-fluorine atoms, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This electronic activation, coupled with the presence of three distinct halogen atoms (Br and F), provides medicinal chemists with a versatile platform for introducing a diverse array of functionalities, thereby enabling the systematic exploration of structure-activity relationships (SAR).
The SNAr reaction is a cornerstone of medicinal chemistry, accounting for a significant percentage of carbon-heteroatom bond formations in pharmaceutical synthesis.[1] This guide provides a comprehensive overview of the reaction conditions for the SNAr of this compound with various nucleophiles, offering detailed protocols and mechanistic insights to facilitate its application in research and development.
Mechanistic Considerations: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds primarily through a two-step addition-elimination mechanism.[2][3] The key to this transformation is the electron-deficient nature of the aromatic ring, which makes it susceptible to attack by nucleophiles.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons of the aromatic ring. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4] The negative charge of this intermediate is delocalized onto the electron-withdrawing trifluoromethyl group, which provides significant stabilization.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of a leaving group. In the case of this compound, the leaving group can be either a fluoride or a bromide anion. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl ≈ Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the carbon-fluorine bond.
It is important to note that while the classical two-step mechanism is widely accepted, recent studies have shown that some SNAr reactions may proceed through a concerted or borderline mechanism, depending on the specific reactants and conditions.[5][6][7][8][9]
Diagram: Generalized SNAr Mechanism
Caption: Generalized workflow for the SNAr reaction.
Protocols for Nucleophilic Aromatic Substitution
The choice of reaction conditions for the SNAr of this compound is highly dependent on the nature of the nucleophile. Below are detailed protocols for common classes of nucleophiles.
Amination Reactions (N-Nucleophiles)
The introduction of nitrogen-containing functional groups is a frequent objective in drug discovery. A wide range of primary and secondary amines can be successfully coupled with this compound.
Experimental Protocol: General Procedure for Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired amine (1.1-1.5 eq).
-
Add a base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Primary Aliphatic Amine | K2CO3 | DMF | 80-100 | 75-90 | Can proceed at lower temperatures with more nucleophilic amines. |
| Secondary Aliphatic Amine | Cs2CO3 | DMSO | 100-120 | 80-95 | Cesium carbonate is often beneficial for less reactive amines. |
| Aniline | K3PO4 | Dioxane | 110-130 | 60-80 | Higher temperatures may be required for less nucleophilic anilines. |
| Heterocyclic Amine | DIPEA | NMP | 90-110 | 70-85 | DIPEA is a good choice for acid-sensitive substrates. |
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex, thereby accelerating the reaction.[4][10]
-
Base: An appropriate base is crucial to deprotonate the amine nucleophile (if it is a primary or secondary amine) or to neutralize the H-X acid formed during the reaction. Inorganic bases like K2CO3 and Cs2CO3 are often effective, with Cs2CO3 being more soluble and often leading to faster reactions. Organic bases like DIPEA can also be used, particularly when milder conditions are required.
-
Temperature: Elevated temperatures are generally required to overcome the activation energy of the reaction. The specific temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.
Etherification and Hydroxylation Reactions (O-Nucleophiles)
The synthesis of aryl ethers and phenols is another important transformation in medicinal chemistry. Alcohols and phenols can serve as effective nucleophiles in SNAr reactions.
Experimental Protocol: General Procedure for Etherification
-
To a solution of the alcohol or phenol (1.2 eq) in a polar aprotic solvent (e.g., DMF or THF), add a strong base (e.g., NaH or K2CO3) (1.3 eq) at 0 °C.
-
Stir the mixture for 30 minutes to generate the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Warm the reaction to the desired temperature (typically room temperature to 80 °C) and monitor its progress.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Primary Alcohol | NaH | THF | 25-50 | 70-85 | Sodium hydride is a strong base that effectively generates the alkoxide. |
| Phenol | K2CO3 | DMF | 60-80 | 80-95 | Potassium carbonate is a milder base suitable for more acidic phenols. |
| Water (for Hydroxylation) | NaOH | Dioxane/H2O | 100-120 | 50-70 | Requires higher temperatures and a strong base. |
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the alcohol or phenol to form the more nucleophilic alkoxide or phenoxide. Sodium hydride is a common choice for alcohols, while potassium carbonate is often sufficient for phenols.
-
Solvent: THF and DMF are suitable solvents for these reactions. THF is a good choice when using sodium hydride, while DMF is often preferred for reactions with potassium carbonate due to its higher boiling point and ability to dissolve inorganic salts.
Thiolation Reactions (S-Nucleophiles)
The introduction of sulfur-containing moieties can significantly impact the biological properties of a molecule. Thiols are excellent nucleophiles and react readily with this compound.
Experimental Protocol: General Procedure for Thiolation
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF), add the thiol (1.1 eq).
-
Add a base (e.g., K2CO3 or Et3N) (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Aliphatic Thiol | K2CO3 | DMF | 25-40 | 85-95 | Thiols are highly nucleophilic and often react at or near room temperature. |
| Thiophenol | Et3N | Acetonitrile | 25-50 | 80-90 | Triethylamine is a suitable base for this transformation. |
Causality Behind Experimental Choices:
-
Nucleophilicity: Thiols are generally more nucleophilic than their corresponding alcohols, which often allows for milder reaction conditions.
-
Base: A mild base such as potassium carbonate or triethylamine is usually sufficient to facilitate the reaction, either by deprotonating the thiol or by neutralizing the acid byproduct.
Workflow Diagram: Experimental Protocol
Caption: A typical experimental workflow for SNAr reactions.
Conclusion and Future Perspectives
The nucleophilic aromatic substitution of this compound provides a powerful and versatile method for the synthesis of a wide range of functionalized aromatic compounds. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can achieve high yields of the desired products. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in drug discovery and development, enabling the efficient and strategic synthesis of novel chemical entities. Future work in this area may focus on the development of more sustainable and environmentally friendly reaction conditions, such as the use of greener solvents or catalytic systems.
References
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Real-Time and Offline Monitoring of Reactions Involving 3-Bromo-2,6-difluorobenzotrifluoride: A Guide to Analytical Techniques and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,6-difluorobenzotrifluoride is a pivotal building block in the synthesis of complex pharmaceuticals and advanced materials. Its unique electronic and structural properties, conferred by the trifluoromethyl and multiple halogen substituents, necessitate precise control and monitoring during chemical transformations. This guide provides a comprehensive overview of robust analytical techniques for monitoring reactions involving this key intermediate. We delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-tested protocols are presented to empower researchers to generate reliable, high-quality data for reaction profiling, kinetic analysis, and impurity identification.
Introduction: The Analytical Imperative
This compound is characterized by a sterically hindered and electron-deficient aromatic ring, making it a valuable synthon for introducing fluorinated moieties in drug discovery and materials science.[1][2] Reactions such as Suzuki couplings, Buchwald-Hartwig aminations, or nucleophilic aromatic substitutions often require carefully optimized conditions. Inadequate monitoring can lead to low yields, incomplete conversions, or the formation of difficult-to-separate isomeric byproducts.
Effective reaction monitoring is therefore not merely a quality control step but a fundamental component of process understanding and optimization. By tracking the consumption of starting materials and the formation of products and impurities in real-time or via time-point sampling, chemists can:
-
Determine reaction endpoints accurately, preventing over- or under-reaction.
-
Elucidate reaction kinetics and mechanisms.
-
Identify the formation of transient intermediates or unwanted side products.
-
Rapidly optimize reaction parameters such as temperature, catalyst loading, and reagent stoichiometry.
This document provides the foundational knowledge and step-by-step protocols to implement three powerful analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Application
HPLC is a cornerstone technique for monitoring reactions in the liquid phase. For a moderately polar and UV-active molecule like this compound and its derivatives, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[3][4] The separation occurs on a hydrophobic stationary phase (typically C18-functionalized silica) with a polar mobile phase.[5] The high hydrophobicity of the analyte, driven by the trifluoromethyl group and bromine atom, ensures strong retention on the C18 column, allowing for excellent separation from more polar reagents or solvents. Detection is readily achieved using a UV-Vis detector, as the aromatic ring possesses a strong chromophore.
Experimental Workflow & Protocol
The general workflow involves taking an aliquot from the reaction, stopping the reaction (quenching), diluting the sample, and injecting it into the HPLC system.
Caption: Workflow for reaction monitoring using HPLC.
Protocol 1: HPLC-UV Monitoring
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the vigorously stirred reaction mixture.
-
Immediately quench the aliquot in a vial containing a pre-determined volume of a suitable solvent (e.g., 1.0 mL of acetonitrile) to stop the reaction and precipitate any incompatible salts.
-
Vortex the quenched sample thoroughly.
-
Perform a secondary dilution if necessary to bring the analyte concentration into the linear range of the UV detector (typically low µg/mL).
-
Filter the final diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.[6]
-
-
HPLC System & Conditions:
-
The following parameters provide a robust starting point and should be optimized for specific reaction mixtures.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for hydrophobic aromatic compounds.[4][5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and consistency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic analytes. |
| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate. | A gradient ensures elution of all components, from polar starting materials to non-polar products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Improves reproducibility by mitigating effects of ambient temperature fluctuations. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion. |
| UV Detection | 254 nm | A common wavelength for detecting aromatic compounds. A full diode array detector (DAD) is recommended to identify the optimal wavelength for all components.[3] |
Data Analysis & Interpretation
The output is a chromatogram plotting UV absorbance against retention time.
-
Identification: Identify peaks corresponding to the starting material, product, and byproducts by comparing their retention times to those of authentic reference standards.
-
Quantification: Reaction progress is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. Relative percent conversion can be calculated from the peak areas (assuming similar response factors) or by using a calibration curve for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Application
GC-MS is a highly sensitive and specific technique ideal for analyzing volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis.[7] The gas chromatograph separates components of the reaction mixture based on their boiling points and interactions with the capillary column's stationary phase. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for definitive identification.[8] This is particularly powerful for distinguishing between isomers and identifying unknown impurities.
Experimental Workflow & Protocol
The sample preparation is similar to HPLC, though the final solvent must be volatile and compatible with the GC inlet.
Caption: Workflow for reaction monitoring using GC-MS.
Protocol 2: GC-MS Monitoring
-
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Quench the reaction by adding it to a vial containing 1 mL of water.
-
Perform a liquid-liquid extraction by adding 1 mL of a volatile, water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and vortexing.
-
Transfer the organic layer to a new vial. If necessary, dry it over a small amount of anhydrous sodium sulfate.
-
Dilute the organic extract in the same solvent to an appropriate concentration (typically low ng/µL) and transfer to a GC vial.
-
-
GC-MS System & Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column is a general-purpose, robust choice for separating a wide range of analytes.[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | Start at 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 3 min) | A temperature ramp is essential for separating compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 50 - 400 amu | Covers the expected mass range of the starting material, product, and likely byproducts. |
Data Analysis & Interpretation
The primary output is a total ion chromatogram (TIC).
-
Identification: Each peak in the TIC has an associated mass spectrum. The molecular ion peak (M+) and the isotopic pattern (due to Bromine's ⁷⁹Br/⁸¹Br isotopes) are key identifiers. The fragmentation pattern can be compared to spectral libraries (e.g., NIST) or analyzed to confirm the structure.
-
Quantification: Similar to HPLC, relative peak areas in the TIC can be used to track reaction progress. For higher accuracy, an internal standard should be used.
Table 1: Expected Mass Fragments for this compound (C₇H₂BrF₄)
| m/z (Daltons) | Identity | Comments |
| 260 / 262 | [M]+ | Molecular Ion Peak. The two peaks of ~1:1 intensity are characteristic of a single bromine atom. |
| 241 / 243 | [M-F]+ | Loss of a fluorine atom. |
| 181 / 183 | [M-CF₃]+ | Loss of the trifluoromethyl group, a common fragmentation pathway. |
| 102 | [C₆H₂F₂]+ | Benzene ring fragment after loss of Br and CF₃. |
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application
In-situ or real-time NMR spectroscopy is a non-invasive technique that allows for the continuous monitoring of a reaction as it occurs directly within the NMR tube.[10][11] This method provides rich structural and quantitative information without the need for quenching or workup. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all informative. ¹⁹F NMR is particularly powerful due to its high sensitivity and the large chemical shift dispersion, which often allows for clear, well-resolved signals for the starting material and products, even in complex mixtures.[12][13]
Experimental Workflow & Protocol
The workflow involves setting up the reaction inside an NMR tube and acquiring spectra at regular intervals.
Caption: Workflow for in-situ NMR reaction monitoring.
Protocol 3: In-situ ¹⁹F NMR Monitoring
-
Sample Preparation:
-
In a small vial, dissolve the limiting reagent and a known amount of an inert internal standard (e.g., 1,3,5-trifluorobenzene) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction conditions.
-
Transfer this solution to a clean, dry NMR tube.
-
Prepare the second reagent in a separate small volume of the same deuterated solvent.
-
Carefully add the second reagent to the NMR tube to initiate the reaction. Alternatively, for thermally initiated reactions, add all components at room temperature.
-
-
NMR Acquisition:
-
Quickly insert the NMR tube into the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Acquire a series of 1D ¹⁹F (or ¹H) spectra over time. Modern spectrometers have automated programs for kinetic studies that handle the timing of acquisitions.[10]
-
Key Consideration: The time per spectrum (acquisition time + relaxation delay) must be significantly shorter than the reaction half-life to obtain meaningful kinetic data. For ¹⁹F NMR, acquisition times are often very short.
-
Table 2: Representative NMR Acquisition Parameters
| Parameter | Recommended Setting | Rationale |
| Nucleus | ¹⁹F | High sensitivity and large chemical shift range provide clear signals. |
| Solvent | DMSO-d₆ or CDCl₃ | Choose based on reagent solubility and reaction temperature. |
| Temperature | As per reaction protocol (e.g., 80 °C) | Maintain constant temperature for consistent kinetics. |
| Pulse Program | Standard 1-pulse (zg) | Simple and quantitative if relaxation delays are sufficient. |
| Relaxation Delay (d1) | 5 x T₁ | Crucial for ensuring quantitative accuracy. T₁ should be measured beforehand. |
| Number of Scans (ns) | 4 to 16 | A balance between signal-to-noise and time resolution.[10] |
| Acquisition Interval | Every 1-5 minutes | Adjust based on the expected rate of reaction. |
Data Analysis & Interpretation
The result is a stack of spectra showing the change in signal intensities over time.
-
Identification: The chemical shifts (δ) and coupling constants (J) provide structural information. The disappearance of signals corresponding to this compound and the appearance of new signals will indicate product formation.
-
Quantification: The integral of a signal is directly proportional to the number of nuclei, and thus to the concentration.[13] By integrating the signals for the starting material and product at each time point (relative to the constant integral of the internal standard), a precise concentration vs. time profile can be generated.
Method Selection Summary
| Technique | Strengths | Limitations | Best For... |
| HPLC-UV | Robust, quantitative, widely available, good for non-volatile compounds. | Requires method development, may not resolve all isomers, provides no structural information beyond UV. | Routine time-point monitoring of reaction conversion and purity. |
| GC-MS | Extremely high sensitivity and specificity, definitive identification of byproducts, excellent for isomer separation. | Only for volatile and thermally stable compounds, can require more extensive sample prep (extraction). | Identifying unknown byproducts, confirming product identity, analyzing complex mixtures. |
| In-situ NMR | Non-destructive, real-time data, rich structural information, excellent for kinetics. | Lower sensitivity, requires deuterated solvents, access to NMR spectrometer can be limited. | Mechanistic studies, kinetic analysis, monitoring reactions with unstable intermediates. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hpst.cz [hpst.cz]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
The Strategic Utility of 3-Bromo-2,6-difluorobenzotrifluoride in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative of Fluorination in Modern Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. Kinase inhibitors have revolutionized the treatment of many malignancies, but challenges such as acquired resistance and off-target toxicity persist. The strategic incorporation of fluorine atoms into small molecule inhibitors has emerged as a powerful approach to overcome these hurdles.[1][2] Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, modulating basicity (pKa), and improving binding affinity to the target protein.[1]
The 2,6-difluorobenzotrifluoride moiety, in particular, offers a unique combination of steric and electronic properties. The ortho-difluoro substitution can induce specific conformations and engage in favorable interactions within the kinase active site, while the trifluoromethyl group often enhances lipophilicity and blocks metabolic degradation. 3-Bromo-2,6-difluorobenzotrifluoride (1) is a key synthetic building block that provides a versatile handle for introducing this valuable pharmacophore into complex molecular scaffolds through modern cross-coupling methodologies.[3][4][5] This application note will provide an in-depth guide to the role of 1 in the synthesis of kinase inhibitors, with a focus on practical, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties and Spectroscopic Profile of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value |
| CAS Number | 144584-67-8[2] |
| Molecular Formula | C₇H₃BrF₄[2] |
| Molecular Weight | 243.00 g/mol [2] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 169 °C[2] |
| Density | 1.74 g/mL[2] |
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[6][7] The reaction of 1 with a variety of boronic acids or esters allows for the introduction of diverse functionalities.
graph Suzuki_Miyaura_Workflow {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#4285F4", penwidth=2];
Start [label="this compound (1)"];
Reagents [label="Aryl/Heteroaryl Boronic Acid\nPd Catalyst & Ligand\nBase", shape=ellipse, fillcolor="#FFFFFF"];
Coupling [label="Suzuki-Miyaura\nCoupling"];
Product [label="Coupled Kinase Inhibitor\nPrecursor"];
Start -> Coupling;
Reagents -> Coupling;
Coupling -> Product;
}
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol 2: Buchwald-Hartwig Amination of this compound with a Heterocyclic Amine
This protocol provides a general method for the C-N bond formation necessary for the synthesis of various kinase inhibitors.
Reaction Scheme:
(A diagram of the Buchwald-Hartwig amination of this compound with a heterocyclic amine would be depicted here in a full application note)
Materials:
-
This compound (1.0 equiv)
-
Heterocyclic Amine (1.1-1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XantPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base in an oven-dried Schlenk flask.
-
Add this compound and the heterocyclic amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: For challenging substrates, bulky, electron-rich biaryl phosphine ligands are often necessary to facilitate the catalytic cycle and prevent catalyst decomposition.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate and yield.
Case Study: Synthesis of IRAK4 Inhibitors
A patent for the synthesis of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors provides a concrete example of the application of this compound. IRAK4 is a key mediator in inflammatory signaling pathways and is a promising target for the treatment of autoimmune diseases and certain cancers.[8][9][10][11]
The synthesis involves a multi-step sequence where the 2,6-difluorobenzotrifluoride moiety is introduced via a Suzuki-Miyaura coupling reaction with a suitably functionalized heterocyclic core.
Step Reaction Type Key Reagents Purpose 1 Suzuki-Miyaura Coupling This compound, Heterocyclic Boronic Ester, Pd Catalyst, Base Formation of the core biaryl structure 2 Functional Group Manipulation Various Elaboration of the molecular scaffold 3 Final Coupling/Modification Various Introduction of final pharmacophoric elements
The resulting compounds have demonstrated potent inhibition of IRAK4 in biochemical assays.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its strategic use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient incorporation of the 2,6-difluorobenzotrifluoride moiety, a pharmacophore known to enhance the drug-like properties of small molecules. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of targeted therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 3-Bromo-2-fluorobenzotrifluoride | 144584-67-8 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2,6-difluorobenzotrifluoride
Welcome to the technical support center for the synthesis of 3-Bromo-2,6-difluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial building block in pharmaceutical and agrochemical development, optimizing the synthesis of this compound is paramount for efficient research and development.[1]
This resource is structured to provide direct, actionable advice in a question-and-answer format, addressing specific issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and step-by-step solutions.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a consistently low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent challenge in aromatic halogenations, especially with substrates bearing both activating and deactivating groups. The primary causes often revolve around incomplete reaction, side reactions, or product loss during workup and purification.
Potential Causes & Solutions
-
Incomplete Bromination: The trifluoromethyl group is strongly deactivating, making the aromatic ring less susceptible to electrophilic bromination.
-
Solution:
-
Increase Reaction Time/Temperature: Carefully increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or GC to avoid over-bromination.
-
Stronger Brominating Agent: If using a mild brominating agent like N-bromosuccinimide (NBS), consider a more reactive one. However, be aware that harsher conditions can lead to reduced selectivity.[2]
-
Catalyst Choice: For direct bromination, the choice and amount of catalyst (e.g., iron powder) can be critical. A patent for a similar synthesis of 3-bromobenzotrifluoride suggests using iron powder as a catalyst.[3]
-
-
-
Formation of Isomeric Byproducts: The directing effects of the fluorine and trifluoromethyl groups can lead to the formation of other bromo-isomers.
-
Solution:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Solvent Effects: The choice of solvent can influence selectivity. Experiment with different solvents (e.g., dichloromethane, carbon tetrachloride, or a polar aprotic solvent).
-
-
-
Product Loss During Workup: The product may be lost during aqueous washes or extractions.
-
Solution:
-
Careful Phase Separation: Ensure complete separation of the organic and aqueous layers.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Minimize Emulsions: If emulsions form, they can trap the product. Breaking emulsions with brine or by filtration through celite can help.
-
-
Experimental Workflow: Improving Yield in Direct Bromination
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Di- and Poly-brominated Impurities
Question: My final product is contaminated with significant amounts of di- and poly-brominated species. How can I minimize these impurities?
Answer: The formation of multiple bromination products is a common issue when the desired monobrominated product is still reactive enough to undergo further halogenation.[4]
Potential Causes & Solutions
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent is a primary cause of over-bromination.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Start with a 1:1 molar ratio of substrate to brominating agent and adjust as needed based on reaction monitoring.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration and favor monobromination. A synthesis for 3-bromo-5-nitrobenzotrifluoride utilizes portion-wise addition of the brominating agent.[5]
-
-
-
Reaction Conditions Too Harsh: High temperatures or highly active catalysts can lead to a loss of selectivity.
-
Solution:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second bromination.
-
Milder Brominating Agent: If possible, use a milder brominating agent that is less likely to cause over-bromination.
-
-
Data Presentation: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Substrate:Bromine) | Monobromo Product (%) | Dibromo Product (%) | Unreacted Substrate (%) |
| 1:0.8 | 75 | < 2 | 23 |
| 1:1.0 | 85 | 5 | 10 |
| 1:1.2 | 80 | 15 | 5 |
| 1:1.5 | 65 | 30 | < 5 |
Note: This is a representative table based on general principles of electrophilic aromatic substitution and not from a specific experimental result for this compound.
Issue 3: Difficult Purification of the Final Product
Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?
Answer: Purification can be challenging due to the presence of isomeric byproducts and unreacted starting materials which may have similar physical properties to the desired product.
Potential Causes & Solutions
-
Similar Polarity of Components: Isomeric byproducts often have very similar polarities, making chromatographic separation difficult.
-
Solution:
-
Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method. A patent for the preparation of m-Bromo-benzotrifluorides mentions fractional distillation for purification.[6]
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to achieve better separation on a silica gel column.
-
Column Dimensions: Use a long, narrow column for better resolution.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
-
-
Residual Catalyst: Metal catalysts can contaminate the product.
-
Solution:
-
Aqueous Wash: A thorough wash with an appropriate aqueous solution (e.g., dilute acid or a chelating agent solution) can help remove metal residues.
-
Filtration: Passing the crude product solution through a plug of silica or celite can remove particulate matter and some polar impurities.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for this compound?
-
Direct Electrophilic Bromination: This involves reacting 2,6-difluorobenzotrifluoride with a brominating agent (e.g., Br2, NBS) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). The challenge here is controlling the regioselectivity due to the directing effects of the substituents.
-
Sandmeyer Reaction: This route would start from 3-Amino-2,6-difluorobenzotrifluoride. The amino group is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[7][8] The Sandmeyer reaction is a powerful method for introducing halogens into an aromatic ring with high regioselectivity.[7]
Q2: How do the fluorine and trifluoromethyl groups influence the bromination reaction?
The fluorine atoms are ortho, para-directing activators (though weak), while the trifluoromethyl group is a meta-directing deactivator. In 2,6-difluorobenzotrifluoride, the position meta to the trifluoromethyl group is also para to one fluorine and ortho to the other. This alignment of directing effects should favor bromination at the 3-position. However, the strong deactivating effect of the trifluoromethyl group will make the reaction slower than the bromination of a more activated ring.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of starting material and the formation of products and byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product and identifying isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for determining the molecular weight of the product and identifying impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
-
Q4: Are there any specific safety precautions to consider for this synthesis?
-
Brominating Agents: Bromine and other brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and away from ignition sources.
-
Pressure Build-up: Some reactions, particularly those involving heating in a sealed vessel, can generate pressure. Ensure that the reaction vessel is appropriately rated for the expected pressure.
-
Quenching: The quenching of reactive reagents should be done carefully and at a controlled temperature to avoid exothermic reactions.
Part 3: Experimental Protocols (Adapted from Analogous Syntheses)
Protocol 1: Electrophilic Bromination of a Benzotrifluoride Derivative (Illustrative)
This protocol is adapted from the synthesis of 3-bromobenzotrifluoride and should be optimized for 2,6-difluorobenzotrifluoride.[3][9]
-
To a stirred solution of 2,6-difluorobenzotrifluoride (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask protected from light, add a catalytic amount of iron powder (e.g., 0.05 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Sandmeyer Reaction for Aryl Bromide Synthesis (General Procedure)
This is a general protocol for the Sandmeyer reaction and would require 3-Amino-2,6-difluorobenzotrifluoride as the starting material.[7][8]
-
Diazotization:
-
Dissolve 3-Amino-2,6-difluorobenzotrifluoride (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, ~1.05 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Diagram: Sandmeyer Reaction Mechanism
Caption: Simplified mechanism of the Sandmeyer reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. reddit.com [reddit.com]
- 3. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. prepchem.com [prepchem.com]
common side products in 3-Bromo-2,6-difluorobenzotrifluoride reactions
Introduction
Welcome to the technical support center for 3-Bromo-2,6-difluorobenzotrifluoride. This molecule is a valuable building block in medicinal chemistry and materials science due to its unique electronic and steric properties. The presence of two ortho-fluorine atoms and a strong electron-withdrawing trifluoromethyl group creates significant synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its chemical transformations. By understanding the root causes of these issues, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields with this compound?
A1: This is a common challenge stemming from the substrate's properties.[1][2] The two ortho-fluorine substituents provide significant steric hindrance around the bromine atom, making the oxidative addition step to the Palladium(0) catalyst kinetically slow. Furthermore, the electron-deficient nature of the aromatic ring can disfavor this key step. Your choice of ligand, catalyst, base, and temperature is critical for success.[1][2]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine from my starting material. What is this and how can I prevent it?
A2: You are likely observing protodebromination (also called hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This is a well-known side reaction in Palladium-catalyzed couplings, especially with electron-deficient aryl halides.[3] It can occur when the Pd-Aryl intermediate reacts with a proton source (like trace water, amine bases, or solvents) before it can proceed through the desired catalytic cycle.[3]
Q3: Can the trifluoromethyl (CF3) group react under my experimental conditions?
A3: The CF3 group is generally very stable under most conditions, including strongly basic, acidic, and transition-metal-catalyzed reactions.[4][5][6] However, under very harsh conditions involving strong Lewis acids or certain reductive conditions, its integrity could be compromised, though this is rare in typical synthetic protocols.[6]
Q4: I am attempting to form a Grignard or organolithium reagent from this compound and the reaction is not initiating. What could be the problem?
A4: The formation of organometallic reagents from this substrate is challenging. The electron-withdrawing nature of the fluorine and CF3 groups makes the C-Br bond less susceptible to oxidative insertion by magnesium.[7] Additionally, trace moisture is a primary cause of failure for these reactions.[8] For organolithium formation, side reactions like benzyne formation can occur if the temperature is not strictly controlled.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
This section covers common issues in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions. The sterically hindered and electron-deficient nature of this compound is the primary driver of the side reactions detailed below.
Issue 1: Protodebromination Side Product Formation
Symptom: A major byproduct is identified as 2,6-difluorobenzotrifluoride (loss of Br, addition of H).
Causality: Protodebromination competes with the desired transmetalation (in Suzuki) or amine coordination (in Buchwald-Hartwig) steps. After oxidative addition, the Ar-Pd(II)-Br complex can react with a proton source, leading to reductive elimination of H-Ar instead of the desired product.[3]
Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the reductive elimination step of the main cycle, which can outcompete the protodebromination pathway.[9]
-
Base Selection: Use a non-protic, strong base like Cs2CO3 or K3PO4 instead of hydroxides or alkoxides if possible. If an alkoxide like NaOtBu is necessary (common in Buchwald-Hartwig aminations), ensure strictly anhydrous conditions.[10]
-
Solvent Purity: Use rigorously dried, degassed solvents. Trace water is a common proton source.
-
Temperature Control: Sometimes, running the reaction at a lower temperature can suppress the rate of protodebromination relative to the productive coupling.[9]
| Ligand Type | Typical Observation | Recommended Action |
| Simple Phosphines (e.g., PPh3) | High levels of protodebromination, low conversion. | Switch to a modern biarylphosphine ligand (e.g., XPhos, SPhos).[9] |
| Bulky Biaryl Phosphines | Reduced protodebromination, improved yield. | Optimize catalyst loading and temperature. |
Issue 2: Benzyne Formation and Cine-Substitution
Symptom: Formation of unexpected regioisomers. For example, in a reaction with a nucleophile (Nu-), you might observe the formation of 3-Nu-2,6-difluorobenzotrifluoride alongside or instead of the expected 2-Nu-3,5-difluorobenzotrifluoride (a product of nucleophilic attack on the benzyne intermediate).
Causality: The presence of fluorine atoms ortho to a potential leaving group (bromine) makes the adjacent proton (at C-4) acidic. A very strong base (like NaNH2, t-BuLi, or LDA) can deprotonate this position, leading to the elimination of LiBr and formation of a highly reactive 3,5-difluoro-2-(trifluoromethyl)benzyne intermediate.[11][12][13] The subsequent nucleophilic addition to this benzyne can occur at two different carbons, leading to a mixture of products, a phenomenon known as cine-substitution.[11]
Solutions:
-
Avoid Overly Strong Bases: For cross-coupling, use bases like carbonates or phosphates which are generally not strong enough to induce benzyne formation.
-
Temperature Control: If using strong bases for other transformations (e.g., directed ortho-metalation), maintain very low temperatures (e.g., -78 °C) to suppress elimination.[11]
-
Reaction Type: Be aware that this pathway is more common in reactions aiming for nucleophilic aromatic substitution rather than Pd-catalyzed couplings, but it can occur if inappropriate bases are used.[12][13]
Workflow: Troubleshooting Low Yield in a Suzuki Coupling
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
Troubleshooting Guide 2: Organometallic Reagent Formation
Issue: Failure to Form Grignard or Organolithium Reagent
Symptom: The reaction does not initiate (magnesium remains shiny, no exotherm observed), or upon quenching, only starting material is recovered.
Causality:
-
Passivated Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[8]
-
Moisture: Grignard and organolithium reagents are extremely sensitive to water and will be quenched instantly.[8][14]
-
Wurtz Coupling Side Reaction: The newly formed organometallic reagent can react with unreacted this compound to form a biaryl homocoupling product.[8][15]
Solutions:
-
Magnesium Activation: Activate the magnesium turnings immediately before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[8]
-
Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (Argon or Nitrogen). Use anhydrous grade solvents.
-
Initiation: Add a small portion of the aryl bromide first. Once the reaction initiates (indicated by bubbling or a color change), add the remainder of the solution dropwise to maintain a gentle reflux.[8]
-
Minimize Wurtz Coupling: Add the aryl bromide solution slowly to keep its concentration low, which minimizes the rate of the side reaction with the already-formed Grignard reagent.[8][15]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Products
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K3PO4 (2.0-3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.1-1.2 times the amount of Pd) to the vial.[2]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[2]
-
Reaction: Seal the vial, remove it from the glovebox, and heat with vigorous stirring in a preheated oil bath to 80-110 °C.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS. Check for the consumption of starting material and the formation of the desired product versus the protodebrominated side product.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: Catalytic Cycle and Common Side Reactions
Caption: Key steps in the Suzuki coupling and points where side reactions diverge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis [biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. file1.lookchem.com [file1.lookchem.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 3-Bromo-2,6-difluorobenzotrifluoride
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for optimizing catalyst loading in cross-coupling reactions involving the challenging substrate, 3-Bromo-2,6-difluorobenzotrifluoride. This electron-deficient aryl halide presents unique challenges, and this resource offers troubleshooting strategies and frequently asked questions (FAQs) to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when working with this compound and provides guidance on optimizing your reaction conditions, with a particular focus on catalyst loading.
Q1: My cross-coupling reaction with this compound is showing low or no conversion. Where should I start troubleshooting?
A1: Low conversion with this substrate is a common issue, often stemming from its electron-deficient nature which can make oxidative addition, a key step in the catalytic cycle, more challenging.[1][2][3] Here’s a systematic approach to troubleshooting:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium precursor, especially if it's a Pd(II) source like Pd(OAc)₂, is effectively reduced to the active Pd(0) state.[4] Consider using a pre-formed Pd(0) source or a well-defined precatalyst for more consistent results.[5][6]
-
Ligand Choice and Quality: The choice of ligand is critical when working with electron-deficient aryl halides.[7] Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), are often necessary to facilitate oxidative addition and stabilize the catalytic species.[5][7] Ensure your ligands are pure and have been stored under an inert atmosphere to prevent oxidation.[8]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[8] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[8]
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[4][8] The choice of base is also crucial; for challenging couplings, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often employed.[4][9] However, ensure the base is compatible with any sensitive functional groups on your coupling partner.[4]
-
-
Initial Catalyst Loading: While the goal is to optimize and potentially lower the catalyst loading, for a challenging substrate like this compound, starting with a slightly higher catalyst loading (e.g., 2-5 mol%) can be a good strategy to achieve initial success before optimization.[10]
Q2: How does the electron-deficient nature of this compound specifically impact the cross-coupling reaction and catalyst loading?
A2: The fluorine and trifluoromethyl groups on the aromatic ring are strongly electron-withdrawing. This has several consequences:
-
Oxidative Addition: While electron-deficient aryl halides can sometimes undergo oxidative addition more readily, the combined steric and electronic effects of the substituents on this compound can make this step challenging for certain catalyst systems.[1][11]
-
Reductive Elimination: This final step of the catalytic cycle can also be affected. The electron-withdrawing groups can influence the electronic properties of the palladium intermediate, potentially altering the rate of reductive elimination.
-
Catalyst Stability: The reaction conditions required for coupling this substrate might be harsher (e.g., higher temperatures), which can lead to catalyst decomposition. A well-chosen, robust ligand is essential to maintain catalyst activity throughout the reaction.
-
Optimizing Catalyst Loading: Due to these challenges, a higher initial catalyst loading might be necessary to achieve a reasonable reaction rate and yield. However, high catalyst loadings can lead to increased costs and potential side reactions.[12][13] Therefore, systematic optimization is key.
Q3: I'm observing significant side product formation, such as homocoupling or dehalogenation. How can I minimize these?
A3: Side reactions are common in cross-coupling chemistry, and their prevalence can be influenced by catalyst loading and other reaction parameters.
-
Homocoupling: This typically involves the coupling of two molecules of the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination). It can be promoted by the presence of oxygen, which can interfere with the catalytic cycle.[14]
-
Solution: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere.[15] Optimizing the stoichiometry of your reactants can also help.
-
-
Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom.
-
Solution: This can sometimes be mediated by the base or impurities. Ensure high-purity reagents. In some cases, adjusting the ligand-to-metal ratio can suppress this side reaction.
-
-
Protodeboronation (in Suzuki Coupling): The boronic acid is converted back to the corresponding hydrocarbon.[5]
Q4: What is a systematic approach to optimizing the catalyst loading for my reaction with this compound?
A4: A systematic approach is crucial for finding the optimal catalyst loading that balances reaction efficiency, cost, and purity.
-
Establish a Reliable Baseline: Start with a set of conditions that gives a reasonable and reproducible yield, even if it's not perfect. A typical starting point for a challenging substrate could be 2-3 mol% of the palladium precursor and a 1:1 to 1:2 Pd:ligand ratio.
-
Screen Catalyst Loading: Once you have a reliable baseline, perform a series of experiments where you systematically decrease the catalyst loading while keeping all other parameters constant.
| Experiment | Catalyst Loading (mol%) | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 (Baseline) | 2.0 | 2.2 | 100 | 12 | 85 |
| 2 | 1.0 | 1.1 | 100 | 12 | 82 |
| 3 | 0.5 | 0.55 | 100 | 12 | 75 |
| 4 | 0.1 | 0.11 | 100 | 24 | 60 |
-
Analyze the Results: From the table above, you can see how the yield is affected by the catalyst loading. You may find that you can significantly reduce the catalyst loading with only a minor drop in yield. It's also important to monitor the reaction time, as lower catalyst loadings may require longer reaction times to achieve full conversion.[16]
-
Consider Ligand-to-Metal Ratio: In some cases, adjusting the ligand-to-palladium ratio can improve catalyst stability and activity, allowing for lower overall catalyst loadings.[12]
-
Reaction Monitoring: Use analytical techniques like TLC, GC-MS, or LC-MS to monitor the progress of your reactions.[8][17][18] This will give you valuable information about reaction rates and the formation of any side products at different catalyst loadings.[19]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8][10]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).[10] Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 2.2 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination with this compound
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound.
Reaction Setup:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 2 mol%), the phosphine ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry reaction vial.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Process
General Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. vapourtec.com [vapourtec.com]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
safe handling and storage procedures for 3-Bromo-2,6-difluorobenzotrifluoride
Technical Support Center: 3-Bromo-2,6-difluorobenzotrifluoride
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its safe handling and storage. As a trifluoromethylated aromatic compound, this reagent is valuable in modern drug discovery for enhancing properties like metabolic stability and binding affinity.[1][2] However, its halogenated structure necessitates rigorous safety protocols. This guide moves beyond simple checklists to explain the scientific reasoning behind each recommendation, ensuring a self-validating system of safety and experimental integrity.
Chemical Profile & Hazard Summary
Understanding the fundamental properties of this compound is the first step toward safe handling. While specific data for this exact isomer is limited, we can infer its properties and hazards from closely related structural analogs.
| Property | Value / Information | Rationale & Source |
| Molecular Formula | C₇H₂BrF₅ | Based on its chemical name and structure. |
| Molecular Weight | 260.99 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to light yellow clear liquid. | Based on analogs like 3-Bromo-2-fluorobenzotrifluoride and 2-Bromo-6-fluorobenzotrifluoride.[3][4] |
| Boiling Point | Estimated >150 °C | Analogs like 3-Bromobenzotrifluoride (151-152 °C) and 3-Bromo-2-fluorobenzotrifluoride (169 °C) suggest a relatively high boiling point.[3][5] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Combustible Liquid. | Inferred from GHS classifications of similar compounds like 2-Bromo-3-fluorobenzotrifluoride and 4-Bromo-α,α,α-trifluorotoluene.[6][7][8] |
| Incompatibilities | Strong oxidizing agents, strong bases. | These materials can cause vigorous or exothermic reactions with halogenated organic compounds.[9][10] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides (HBr), Gaseous hydrogen fluoride (HF). | Combustion of halogenated organic compounds invariably leads to the formation of toxic and corrosive acid gases.[10][11][12] |
Frequently Asked Questions (FAQs): Safe Handling & Operations
This section addresses common questions and troubleshooting scenarios encountered during the experimental use of this compound.
Q1: What is the absolute minimum Personal Protective Equipment (PPE) I need for handling this compound?
A1: At a minimum, you must wear nitrile rubber gloves, a flame-retardant lab coat, and chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9][10] All handling of the liquid, including weighing and dispensing, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13]
-
Expertise & Causality: Standard lab glasses are insufficient; the "stick-to-your-face" seal of goggles is necessary to protect against unexpected splashes.[14] Nitrile gloves are the standard for handling a variety of organic solvents, but you should always double-check the manufacturer's chemical resistance guide for the specific solvent you are using in your reaction.[14] A chemical fume hood is critical because halogenated aromatic compounds can cause respiratory irritation.[7]
Q2: I need to transfer the reagent from the supplier bottle to my reaction vessel. What is the safest way to do this?
A2: Follow this step-by-step protocol:
-
Preparation: Ensure your fume hood sash is at the proper working height and that a chemical spill kit is accessible.
-
Grounding: If you are transferring a significant quantity (>100 mL), ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[9]
-
Dispensing: Use a clean, dry glass syringe or a cannula for liquid transfer. Avoid pouring directly from the bottle, as this can lead to splashes and drips.
-
Sealing: Immediately after dispensing, tightly recap the supplier bottle.[15] Use a septum to seal your reaction vessel to maintain an inert atmosphere if your reaction is air-sensitive.
-
Cleaning: Decontaminate the syringe or cannula immediately with an appropriate solvent (e.g., acetone), and dispose of the rinse as hazardous waste.
Q3: My reaction involves heating the compound. Are there any special precautions?
A3: Yes. Heating increases the vapor pressure of the compound, elevating the risk of inhalation and potential for forming explosive vapor-air mixtures.[6][12]
-
System Integrity: Ensure your reaction setup (glassware, condenser, etc.) is free of cracks and properly clamped. The system must be open to a bubbler or an inert gas line to prevent pressure buildup.
-
Heating Method: Use a well-controlled heating source like an oil bath or a heating mantle connected to a temperature controller. Never heat directly with a hot plate, which can create hot spots and lead to uncontrolled boiling.
-
Fume Hood: Always perform heated reactions in a chemical fume hood.[16]
Q4: What are the signs that my this compound has degraded?
A4: Visual discoloration (e.g., darkening from a pale yellow to a brown hue) is a primary indicator of degradation. The presence of a precipitate or a change in viscosity can also signal decomposition or polymerization. If degradation is suspected, the material should be disposed of as hazardous waste, as its reactivity profile may have changed.
Workflow & Process Diagrams
Visualizing workflows is key to reinforcing safe practices. The following diagrams outline the standard procedures for handling and responding to incidents involving this chemical.
Safe Handling Workflow
This diagram illustrates the lifecycle of the chemical in the lab, from receipt to disposal.
Caption: Standard Operating Procedure from receipt to storage.
Troubleshooting Storage & Stability
Proper storage is crucial for maintaining the chemical's integrity and ensuring lab safety.
Q1: What are the ideal storage conditions for this chemical?
A1: The compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition like heat, sparks, or open flames.[7][11] The container must be kept tightly closed to prevent moisture contamination and evaporation.[15] While room temperature storage is acceptable for some analogs, refrigerated storage at 2-8 °C is a best practice to maximize shelf life, as recommended for similar fluorinated compounds.[3]
Q2: I see the label says to store away from "strong oxidizing agents." What does that mean in a practical sense?
A2: In a typical lab setting, this means you should not store this compound in the same cabinet as chemicals like nitric acid, perchloric acid, hydrogen peroxide, or permanganates.[10][11]
-
Trustworthiness & Logic: Contact with strong oxidizers can lead to a rapid, exothermic reaction, potentially causing a fire or explosion. Segregating incompatible chemicals is a fundamental principle of safe laboratory storage.
Spill & Exposure Management
Accidents happen. A clear, pre-defined response plan is the best way to mitigate harm.
Q1: I've spilled a small amount (<10 mL) inside the fume hood. What should I do?
A1: For a small spill contained within a fume hood:
-
Alert: Inform others in the immediate area.
-
Contain & Absorb: Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to cover the spill.[11][12] Do not use combustible materials like paper towels.
-
Collect: Once absorbed, carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Wipe the area with a solvent-moistened cloth (e.g., acetone), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Dispose: Dispose of the sealed container according to your institution's hazardous waste procedures.[6]
Q2: What is the correct first aid response for skin or eye contact?
A2: Immediate action is critical.
-
Skin Contact: Immediately take off all contaminated clothing.[10] Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention from an ophthalmologist.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][10]
-
Swallowing: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Spill Response Decision Flowchart
Caption: Decision-making process for spill response.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromo-6-fluorobenzotrifluoride | 261951-85-3 [sigmaaldrich.com]
- 5. 3-Bromobenzotrifluoride - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. synquestlabs.com [synquestlabs.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Solvent-Driven Reactivity of 3-Bromo-2,6-difluorobenzotrifluoride
Welcome to the technical support center for 3-Bromo-2,6-difluorobenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuanced impact of solvent selection on the reactivity of this versatile, electron-deficient building block. Here, we move beyond simple protocols to explain the underlying principles governing solvent effects, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: General Considerations & Solubility
This section addresses the foundational aspects of solvent selection that underpin all subsequent reaction-specific troubleshooting.
Q1: My this compound shows poor solubility in common non-polar solvents like toluene and hexane. Why is this, and what are the implications for my reaction?
A1: The poor solubility stems from the molecule's highly polarized nature. The cumulative electron-withdrawing effects of the two fluorine atoms, the bromine atom, and the potent trifluoromethyl (-CF3) group create a significant molecular dipole. While the molecule is not ionic, its high polarity makes it more compatible with polar solvents.
-
Causality: Non-polar solvents like toluene cannot effectively solvate the polar C-F, C-Br, and C-CF3 bonds, leading to low solubility. This is a classic "like dissolves like" principle.
-
Implications: Poor solubility can lead to several issues:
-
Slow Reaction Rates: If the substrate is not fully dissolved, the reaction becomes diffusion-limited, occurring only at the surface of the solid material.
-
Inconsistent Results: Undissolved material can lead to non-reproducible outcomes between batches.
-
Catalyst Deactivation: In heterogeneous mixtures, the catalyst may be unevenly distributed, leading to localized deactivation or side reactions.
-
-
Recommendation: For reactions requiring non-polar conditions (e.g., some cross-couplings), consider using a co-solvent. A small amount of a polar aprotic solvent like THF or 1,4-dioxane can significantly improve solubility without drastically changing the overall reaction environment.
Q2: How do I choose a starting solvent for a new reaction type with this substrate?
A2: A systematic approach is recommended. Start by considering the polarity of your reactants and the expected mechanism of the reaction. The flowchart below provides a general decision-making framework.
Caption: Solvent Selection Workflow.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] Solvent choice here is critical for catalytic cycle efficiency.
Q3: My Suzuki-Miyaura coupling is sluggish in toluene, but works well in THF/water. What is the role of each solvent component?
A3: This is a classic solvent effect in Suzuki couplings. While toluene is often used for its high boiling point, a biphasic or more polar system is frequently superior for electron-deficient substrates.
-
Toluene (Non-polar): Can be effective but often requires higher temperatures. A major drawback is the poor solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is essential for the transmetalation step.
-
THF (Polar Aprotic Ether): THF serves multiple roles. It readily dissolves the organometallic palladium species and the aryl halide. Its Lewis basicity helps stabilize the palladium catalyst.[3]
-
Water (Polar Protic): Water is crucial for dissolving the inorganic base. This creates a high concentration of the active base (e.g., carbonate or hydroxide) at the interface of the organic and aqueous layers, accelerating the crucial base-mediated steps of the catalytic cycle.
-
Expert Insight: The role of polar solvents in Suzuki couplings can be more complex than simply trending with the dielectric constant.[4][5] Some polar solvents like MeCN and DMF can favor different reaction pathways, while others like water and alcohols provide similar selectivity to nonpolar solvents.[4][5] For this substrate, a THF/water or 1,4-dioxane/water mixture is a robust starting point.
Q4: In a Buchwald-Hartwig amination, I'm seeing significant hydrodehalogenation (replacement of -Br with -H). Could my solvent be the cause?
A4: Yes, the solvent is a likely contributor. Hydrodehalogenation is a common side reaction in palladium catalysis and is often promoted by certain solvents and bases.[6]
-
Mechanism: This side reaction can occur via β-hydride elimination from the palladium-amido complex or via reaction with a hydride source.
-
Solvent Role:
-
Ethereal Solvents (THF, Dioxane): Generally well-behaved and less prone to acting as hydride donors.
-
Alcohols (e.g., t-BuOH): Often used with sodium tert-butoxide (t-BuONa). While the alcohol itself is part of the base system, it can also be a proton source.
-
DMF/DMAc: These amide solvents can decompose at high temperatures to generate dimethylamine, which can participate in side reactions. More importantly, they can be a source of formate (a hydride equivalent) under certain conditions, promoting hydrodehalogenation.
-
-
Troubleshooting Steps:
-
Switch to a less reactive solvent: Change from DMF to toluene or dioxane.[7]
-
Use a non-coordinating base: If using t-BuONa in THF, ensure the base is anhydrous. Consider a carbonate base like Cs₂CO₃ if the amine is sufficiently nucleophilic.
-
Lower the temperature: High temperatures can accelerate solvent decomposition and side reactions.
-
Data Summary: Common Solvents for Cross-Coupling
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations for this Substrate |
| Toluene | Aromatic | 111 | 2.4 | Good for high temperatures, but solubility of substrate and base can be poor.[7] |
| 1,4-Dioxane | Ether | 101 | 2.2 | Excellent solvent for Suzuki and Buchwald; good solubility for substrate. Often used with water. |
| THF | Ether | 66 | 7.5 | Versatile, good solubility. Lower boiling point limits reaction temperature.[8] |
| DMF | Polar Aprotic | 153 | 38.2 | High polarity, excellent solvent. Risk of hydrodehalogenation and decomposition at high temperatures.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 36.6 | Can alter catalytic selectivity; may promote different pathways compared to non-polar solvents.[5][9] |
Section 3: Navigating Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing groups on this compound make the aromatic ring highly susceptible to nucleophilic attack (SNAr), especially at the fluorine positions.[10]
Q5: I am trying to displace a fluorine atom with an alkoxide nucleophile. Why is my reaction so much faster in DMSO than in THF?
A5: This dramatic rate enhancement is a hallmark of SNAr reactions and is directly tied to the solvent's ability to stabilize the key reaction intermediate.
-
SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-poor aromatic ring, forming a negatively charged intermediate called a Meisenheimer complex .[11][12]
-
Solvent Effect:
-
Polar Aprotic Solvents (DMSO, DMF): These solvents are highly polar and can effectively solvate cations (like the alkoxide counter-ion, e.g., Na⁺ or K⁺), leaving the nucleophile "naked" and more reactive.[13][14] Crucially, they do not form strong hydrogen bonds with the anionic nucleophile, preserving its reactivity. They excel at stabilizing the charged Meisenheimer complex, lowering the activation energy of the first step.
-
Ethereal (THF) or Non-polar (Toluene) Solvents: These solvents are less effective at stabilizing the charged Meisenheimer complex, resulting in a higher energy transition state and a much slower reaction.
-
Polar Protic Solvents (Methanol, Water): These should be avoided. They will solvate and deactivate the anionic nucleophile through hydrogen bonding, drastically reducing its reactivity.[15]
-
Caption: Stabilization of the Meisenheimer complex in SNAr.
Section 4: Challenges in Metallation Reactions
Q6: I am attempting to form a Grignard reagent from this compound in diethyl ether, but the reaction won't initiate. What should I do?
A6: The initiation of Grignard formation with electron-deficient aryl halides can be challenging. Switching your solvent from diethyl ether to tetrahydrofuran (THF) is the most effective first step.
-
Causality: Grignard reagent formation requires the solvent to act as a Lewis base, coordinating to the magnesium center and stabilizing the organomagnesium species (Schlenk equilibrium).[16]
-
Diethyl Ether vs. THF:
-
Lewis Basicity: THF is a stronger Lewis base than diethyl ether. Its oxygen lone pairs are more available for coordination because its alkyl groups are tied back in a ring structure.[8] This superior coordination helps to break down the passivating oxide layer on the magnesium surface and stabilize the newly formed Grignard reagent.[17]
-
Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (35 °C).[8] This allows the reaction to be gently heated, which often provides the necessary activation energy for initiation without causing solvent loss.
-
-
Protocol: Grignard Formation
-
Apparatus: Assemble an oven-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Reagents: Add magnesium turnings to the flask. In the dropping funnel, place a solution of this compound in anhydrous THF .
-
Initiation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle refluxing), add a single crystal of iodine or gently warm the flask with a heat gun.
-
Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir at room temperature or with gentle heating for 1-2 hours to ensure full conversion.
-
References
- 1. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. quora.com [quora.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
- 17. fcn.unp.edu.ar [fcn.unp.edu.ar]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 3-Bromo-2,6-difluorobenzotrifluoride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges related to catalyst poisoning in cross-coupling reactions involving 3-Bromo-2,6-difluorobenzotrifluoride. As a sterically hindered and electron-deficient aryl halide, this substrate presents unique challenges that require careful consideration of reaction parameters to ensure success. This document will equip you with the knowledge to diagnose, resolve, and prevent common issues, ensuring the efficiency and reproducibility of your synthetic routes.
Section 1: Understanding the Substrate and the Challenge
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl and fluorine substituents. It is most commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds, respectively.
The electron-withdrawing nature of the fluorine and trifluoromethyl groups generally makes the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst, which should facilitate the reaction.[1] However, these same features can also amplify the impact of any catalyst poisons present in the reaction system. Catalyst poisoning, the deactivation of a catalyst by a chemical compound, is a primary cause of low yield or complete reaction failure.[2]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound, providing a systematic approach to troubleshooting.
Q1: My Suzuki-Miyaura coupling reaction with this compound is not starting or is giving very low conversion. What are the most likely causes related to catalyst poisoning?
A1: When a Suzuki-Miyaura reaction fails with an activated substrate like this, catalyst poisoning is a primary suspect. The issue often stems from impurities in the starting materials or reagents. Here’s a breakdown of potential culprits:
-
Impurities in this compound:
-
Residual Brominating Agents: The synthesis of brominated aromatic compounds can sometimes leave behind traces of elemental bromine or other brominating agents.[3][4] These are highly oxidative and can degrade the phosphine ligands and the palladium catalyst.
-
Synthesis Byproducts: Depending on the synthetic route to the starting material, 2,6-difluorobenzotrifluoride, other halogenated or organic impurities might be present that can interfere with the catalysis.[5]
-
-
Poor Quality Boronic Acid/Ester:
-
Decomposition: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines and other species that can inhibit the catalytic cycle.
-
Impurities from Preparation: If the boronic acid is not properly purified, it may contain residual reagents that act as catalyst poisons.
-
-
Contaminated Solvents or Bases:
-
Water: While some Suzuki reactions tolerate water, anhydrous conditions are often crucial, especially with sensitive substrates. Excess water can lead to catalyst decomposition and unwanted side reactions.[6]
-
Sulfur Compounds: Thiol or sulfide impurities in solvents (like THF) or other reagents are potent poisons for palladium catalysts.[2]
-
Initial Diagnostic Steps:
-
Run a Control Reaction: Use a well-behaved aryl bromide (e.g., bromobenzene) with your boronic acid and the same batch of catalyst, solvent, and base. If this reaction works, the problem is likely with your this compound. If it also fails, suspect the common reagents.[1]
-
Analyze the Starting Material: If possible, analyze your this compound by GC-MS or LC-MS to check for impurities.
Q2: My Buchwald-Hartwig amination reaction starts but then stalls, or the mixture turns black. Is this catalyst poisoning?
A2: Yes, these are classic symptoms of catalyst deactivation. The initial turnover indicates the catalyst is active at the start, but something is progressively poisoning it.
-
Reaction Stalling: This often points to a slow-acting poison or a poison present in trace amounts that takes time to accumulate on the catalyst.
-
Formation of Palladium Black: A color change to black often signifies the precipitation of palladium(0) from the catalytic cycle.[1] This happens when the catalyst becomes unstable and aggregates, losing its activity. This can be caused by:
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones used in Buchwald-Hartwig reactions, can be sensitive to oxidation or other degradation pathways.
-
Coordinating Functional Groups: If your amine coupling partner contains other functional groups (like thiols or certain nitrogen heterocycles), they can strongly coordinate to the palladium center and inhibit catalysis.[7]
-
Excess Halide Ions: While necessary for the reaction, a very high concentration of halide ions can sometimes form stable, less reactive palladium-halide complexes, slowing down the catalytic cycle.[8]
-
Troubleshooting Strategy:
The workflow below outlines a systematic approach to diagnosing the issue.
Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig reaction.
Q3: What are the most common classes of catalyst poisons I should be aware of, and where do they come from?
A3: Awareness of potential poisons is the first step in prevention. The table below summarizes the most common culprits in palladium-catalyzed cross-coupling reactions.
| Poison Class | Examples | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols (R-SH), sulfides (R-S-R), disulfides, thiophenes | Impurities in solvents (e.g., THF), reagents, or starting materials. | Strong, often irreversible coordination to the palladium center, blocking active sites.[2] |
| Nitrogen Compounds | Certain N-heterocycles (e.g., pyridine, imidazole), nitriles | Substrate/product functionality, impurities, additives. | Strong coordination to palladium, competing with the desired reactants for active sites.[7] |
| Halides (in excess) | I⁻, Br⁻, Cl⁻ | From reagents (e.g., aryl halides) or additives. | Formation of stable, less catalytically active palladium-halide complexes.[8] |
| Other Metals | Lead, mercury, arsenic | Contaminants in reagents or from previous reactions in the same glassware. | Alloying with or blocking active sites on the palladium surface.[9] |
| Water/Oxygen | H₂O, O₂ | Inadequately dried solvents/reagents, atmospheric leaks. | Oxidation of Pd(0) to inactive Pd(II), degradation of phosphine ligands.[10] |
| Cyanides | CN⁻ | Impurities in reagents, particularly in cyanation reactions. | Forms highly stable and inactive palladium-cyanide complexes.[6][11] |
Q4: How can I purify my this compound to remove potential catalyst poisons?
A4: If you suspect your starting material is the source of the problem, purification is a critical step.
-
Flash Column Chromatography: This is often the most effective method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the desired product from more polar or non-polar impurities.
-
Recrystallization: If your material is a solid and a suitable solvent system can be found, recrystallization is an excellent way to remove impurities.
-
Distillation: For liquid starting materials, distillation under reduced pressure can be effective, although care must be taken with temperature-sensitive compounds.
-
Activated Carbon Treatment: A solution of the starting material can be stirred with a small amount of activated carbon to adsorb certain organic impurities, followed by filtration through celite.
Section 3: Preventative Measures and Best Practices
Proactive measures are always more effective than reactive troubleshooting.
-
Use High-Purity Reagents: Whenever possible, use reagents from reputable suppliers. Purify solvents and liquid reagents before use.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen and moisture from your reactions. Use Schlenk techniques or a glovebox, and properly degas your solvents.
-
Proper Glassware Cleaning: Avoid cross-contamination by thoroughly cleaning glassware. In persistent cases, consider a base bath followed by an acid bath wash.
-
Choose the Right Catalyst System: For challenging substrates like this compound, modern, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding pre-catalysts are often more robust and resistant to certain deactivation pathways.[10]
Section 4: Experimental Protocols
Protocol 1: Diagnostic Suzuki-Miyaura Coupling with a Control Substrate
This protocol helps determine if the issue lies with the common reagents or the specific aryl halide.
Materials:
-
Bromobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1)
Procedure:
-
To a flame-dried Schlenk flask under argon, add bromobenzene, phenylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed solvent.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining solvent.
-
Seal the flask and heat to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. A successful reaction (formation of biphenyl) suggests the issue is with your this compound.
Protocol 2: General Procedure for Purification of this compound by Flash Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexanes (or heptane)
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a hexanes/ethyl acetate mixture (e.g., 98:2).
-
Dissolve the crude material in a minimal amount of dichloromethane or the eluent.
-
Load the solution onto the column.
-
Elute the column with the hexanes/ethyl acetate mixture, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified product under high vacuum to remove residual solvents.
Below is a diagram illustrating the relationship between potential poison sources and the catalytic cycle.
Caption: How common poisons interfere with the palladium catalytic cycle.
References
- 1. reddit.com [reddit.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. [PDF] Bromination of aromatic compounds using an Fe2O3/zeolite catalyst | Semantic Scholar [semanticscholar.org]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst Poisoning Testing [intertek.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3-Bromo-2,6-difluorobenzotrifluoride
In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable building blocks. Their unique properties—such as enhanced metabolic stability, bioavailability, and altered electronic characteristics—make them highly sought after.[1][2] 3-Bromo-2,6-difluorobenzotrifluoride is a prime example of such a scaffold, offering multiple reaction sites for synthetic elaboration. However, its utility is predicated on absolute certainty of its structure, particularly the regiochemistry of its substituents.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold-standard for the structural elucidation of such molecules. The presence of both spin-active ¹H and ¹⁹F nuclei provides a rich dataset of chemical shifts and through-bond (J-coupling) interactions that can be used to piece together the molecular puzzle.[3][4]
This guide provides an in-depth analysis of the expected ¹H and ¹⁹F NMR spectra of this compound. We will delve into the causal basis for the expected spectral patterns and, crucially, compare it with a potential synthetic regioisomer, 5-Bromo-2,4-difluorobenzotrifluoride , to demonstrate how NMR provides unambiguous structural validation.
The Analytical Challenge: Distinguishing Regioisomers
The synthesis of substituted aromatic rings can often yield a mixture of isomers.[5] For this compound, a plausible, yet structurally distinct, alternative is 5-Bromo-2,4-difluorobenzotrifluoride. While they share the same mass and elemental composition, their chemical and biological activities could differ profoundly. Therefore, a robust analytical method to differentiate them is not merely academic—it is a necessity for reliable research and development.
| Feature | Target Analyte | Comparative Isomer |
| IUPAC Name | This compound | 5-Bromo-2,4-difluorobenzotrifluoride |
| Structure |
Predicted NMR Analysis of this compound
Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the key features of the ¹H and ¹⁹F spectra.[1][6]
¹H NMR Spectrum: A Window into Proton Environments
The molecule possesses two aromatic protons, H-4 and H-5, which are in different chemical environments.
-
H-5 Proton: This proton is expected to appear further downfield. It is flanked by a carbon atom (C-6) bearing a highly electronegative fluorine atom. It will be coupled to the adjacent H-4 proton (a three-bond coupling, ³JHH) and to the fluorine atom at position 6 (a three-bond coupling, ³JHF). This will result in a doublet of doublets (dd) .
-
H-4 Proton: This proton is adjacent to the bromine-bearing carbon and H-5. It will exhibit coupling to H-5 (³JHH) and a weaker, four-bond coupling to the fluorine at position 2 (⁴JHF). The trifluoromethyl (CF₃) group's fluorine atoms are five bonds away, so any ⁵JHF coupling is likely to be very small and may only manifest as line broadening. This signal is anticipated to be a complex multiplet, likely appearing as a triplet or doublet of doublets .
¹⁹F NMR Spectrum: The Definitive Fingerprint
¹⁹F NMR is exceptionally sensitive to the local electronic environment, offering a wide chemical shift range that minimizes signal overlap.[1][4] We anticipate two distinct signals for our target molecule.
-
F-2 and F-6 Signal: Due to the molecule's symmetry plane bisecting the C2-C5 and C3-C6 bonds, the two fluorine atoms attached directly to the ring are chemically equivalent. They will produce a single resonance. This signal's multiplicity will be determined by coupling to the adjacent protons H-4 and H-5. Specifically, F-2 couples to H-4 (⁴JHF) and F-6 couples to H-5 (³JHF). The signal should appear as a multiplet .
-
-CF₃ Signal: The trifluoromethyl group will appear as a distinct singlet, as the three fluorine atoms are equivalent. This signal will likely be split by long-range coupling to the aromatic protons (⁴JHF to H-4) and potentially a very small five-bond coupling to the ring fluorines (⁵JFF). This would result in a triplet or a more complex multiplet .
Comparative Analysis: 3-Bromo- vs. 5-Bromo- Isomer
The power of NMR becomes evident when we compare the predicted spectrum of our target with that of its regioisomer, 5-Bromo-2,4-difluorobenzotrifluoride. The differences in symmetry and coupling pathways lead to dramatically different spectra.
| Parameter | This compound (Predicted) | 5-Bromo-2,4-difluorobenzotrifluoride (Predicted) | Rationale for Difference |
| ¹H Signals | Two distinct signals (H-4, H-5). | Two distinct signals (H-3, H-6). | Different substitution patterns create unique proton environments. |
| ¹H Multiplicity | H-5 as a dd (³JHH, ³JHF). H-4 as a multiplet. | H-3 as a doublet (coupled to F-2 and F-4, appearing as a triplet if J values are similar). H-6 as a singlet (or very finely split doublet due to long-range coupling to F-4). | The number and type of neighboring F atoms are different for each proton, leading to unique splitting patterns. |
| ¹⁹F Signals | Two signals: F-2/F-6 (equivalent) and -CF₃. | Three distinct signals: F-2, F-4, and -CF₃. | The loss of symmetry in the 5-bromo isomer makes all three fluorine environments (F-2, F-4, and the CF₃ group) chemically non-equivalent. |
| ¹⁹F Multiplicity | F-2/F-6 as a multiplet. -CF₃ as a triplet or multiplet. | Each of the three fluorine signals would exhibit complex splitting from couplings to each other (JFF) and to the protons (JHF). | The presence of three unique fluorine signals is an unambiguous identifier for the 5-bromo isomer. |
This comparative analysis underscores a critical principle: NMR spectroscopy does not merely detect the presence of nuclei; it maps their connectivity through the scalar coupling network.
Workflow for NMR Analysis
The following diagram illustrates the logical workflow for acquiring and interpreting the NMR data to confirm the structure of this compound.
Caption: Workflow for the NMR-based structural verification of this compound.
Experimental Protocol
This section provides a standardized protocol for the NMR analysis.
1. Sample Preparation: a. Accurately weigh 15-25 mg of the this compound sample. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent does not contain residual protio-impurities that could interfere with the aromatic region. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (0 ppm) or CFCl₃ (or a secondary standard) for ¹⁹F NMR (0 ppm), if precise chemical shift referencing is required. d. Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape. d. Calibrate the 90° pulse widths for both the ¹H and ¹⁹F channels.
3. Data Acquisition: a. ¹H Spectrum: i. Set the spectral width to cover the expected range (e.g., 0-10 ppm). ii. Acquire the spectrum using a standard pulse sequence (e.g., zg30). iii. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. b. ¹⁹F Spectrum: i. Switch the spectrometer to the ¹⁹F channel. ii. Set the spectral width to encompass the aromatic fluorine and CF₃ regions (e.g., -50 to -150 ppm, relative to CFCl₃). iii. Acquire a proton-decoupled ¹⁹F spectrum to simplify the multiplets and identify the core fluorine signals. iv. Acquire a proton-coupled ¹⁹F spectrum to observe the JHF coupling constants. c. (Optional) 2D ¹H-¹⁹F HETCOR/HSQC: i. If assignments are ambiguous, acquire a 2D heteronuclear correlation spectrum. This experiment will show cross-peaks between protons and the fluorine nuclei they are coupled to, providing definitive evidence of their connectivity.[7]
4. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra correctly. c. Perform baseline correction. d. Calibrate the chemical shift axis using the internal standard or the residual solvent peak. e. Integrate the signals in the ¹H spectrum to determine the relative number of protons. f. Analyze the multiplicities and measure the coupling constants (in Hz) for all signals in both the ¹H and ¹⁹F spectra. Compare these values to established ranges for aromatic systems.[8][9]
J-Coupling Network Visualization
The following diagram illustrates the key through-bond spin-spin couplings expected for this compound. Understanding this network is fundamental to interpreting the spectra correctly.
Caption: Spin-spin (J-coupling) network in this compound.
Conclusion
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Bromo-2,6-difluorobenzotrifluoride
This guide provides an in-depth analysis of the mass spectrum of 3-Bromo-2,6-difluorobenzotrifluoride (C₇H₂BrF₅), a compound of interest in synthetic chemistry and materials science. As researchers and drug development professionals, an unambiguous structural confirmation is paramount. Mass spectrometry (MS) provides a definitive fingerprint of a molecule's structure through its mass-to-charge ratio and fragmentation patterns. This document moves beyond a simple catalog of peaks to explain the causal relationships behind the spectral features, offering a framework for confident interpretation. We will dissect the expected electron ionization (EI) mass spectrum, compare it with related structures to build a logical argument for identification, and provide a robust experimental protocol for data acquisition.
The Molecular Signature: Deciphering the Molecular Ion
The first and most critical region of the mass spectrum to inspect is that of the molecular ion (M⁺), which represents the intact molecule that has lost one electron. For halogenated compounds, this region is particularly informative.
The Isotopic Fingerprint of Bromine
The defining characteristic of a monobrominated compound is its isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately a 1:1 ratio).[1][2][3] This means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly identical intensity, separated by two mass-to-charge (m/z) units.[2][3][4] This "M/M+2" doublet is a highly reliable diagnostic tool.
For this compound, the molecular formula is C₇H₂BrF₅. We can calculate the expected monoisotopic masses for the molecular ion:
| Ion | Isotope Composition | Calculated Monoisotopic Mass (Da) | Expected Relative Intensity |
| M⁺ | C₇H₂⁷⁹BrF₅ | 259.9260 | ~100% |
| [M+2]⁺ | C₇H₂⁸¹BrF₅ | 261.9240 | ~98% |
The observation of this intense, near 1:1 doublet at m/z 260 and 262 is the primary confirmation of the compound's elemental composition regarding bromine.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in predictable ways, revealing the underlying structure.[5][6] The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The C-Br and the C-CF₃ bonds are the most likely to cleave.
Primary Fragmentation Routes:
-
Loss of a Bromine Radical (–Br•): The carbon-bromine bond is relatively weak and its cleavage is a common fragmentation pathway for brominated aromatic compounds.[7] This results in a cation at m/z 181. Since this fragment no longer contains bromine, it will appear as a single peak, not a doublet.
-
Loss of a Trifluoromethyl Radical (–CF₃•): The bond connecting the trifluoromethyl group to the aromatic ring is another labile site. The loss of a CF₃ radical (mass 69) yields a fragment ion that retains the bromine atom. Therefore, this fragment will exhibit the characteristic 1:1 isotopic doublet at m/z 191 and 193.
-
Formation of the Trifluoromethyl Cation (CF₃⁺): Cleavage can also result in the charge being retained by the trifluoromethyl group, producing a cation at m/z 69. This is a common and often abundant ion in the spectra of trifluoromethyl-containing compounds.
The following diagram illustrates these primary fragmentation pathways originating from the molecular ion.
Caption: Predicted EI fragmentation of this compound.
Summary of Key Predicted Fragments:
| m/z (Da) | Proposed Ion Structure | Key Feature |
| 260 / 262 | [C₇H₂BrF₅]⁺ (Molecular Ion) | 1:1 isotopic doublet |
| 191 / 193 | [C₆H₂BrF₂]⁺ | 1:1 isotopic doublet; loss of CF₃ |
| 181 | [C₇H₂F₅]⁺ | Single peak; loss of Br |
| 69 | [CF₃]⁺ | Single peak; trifluoromethyl cation |
Comparative Spectral Analysis: Building Confidence Through Analogy
To validate our interpretation, we can compare the expected spectrum of our target compound to simpler, known molecules. This comparative approach strengthens the assignment of key fragments.
-
vs. Bromobenzene (C₆H₅Br): The mass spectrum of bromobenzene is dominated by the molecular ion doublet at m/z 156/158 and a prominent peak at m/z 77, corresponding to the loss of the bromine radical to form the phenyl cation.[1] This confirms that the loss of Br from an aromatic ring is a fundamental and highly favored fragmentation process.
-
vs. Benzotrifluoride (C₇H₅F₃): This compound lacks bromine but contains the key trifluoromethyl group. Its spectrum typically shows a strong molecular ion at m/z 146 and significant fragmentation through the loss of a fluorine atom (to m/z 127) or the entire CF₃ group. The presence of a strong CF₃⁺ peak at m/z 69 is also characteristic. This informs our expectation of CF₃-related fragmentation.
-
vs. 1-Bromo-2,6-difluorobenzene (C₆H₃BrF₂): This analogue helps to isolate the combined influence of the bromine and fluorine atoms on the ring. Its spectrum shows a prominent molecular ion doublet at m/z 192/194.[8] The primary fragmentation is the loss of the bromine atom, leading to a difluorophenyl cation at m/z 113.
By synthesizing these observations, we can conclude that the fragmentation pattern of this compound is a logical composite of these behaviors. The presence of the CF₃ group provides a new, competitive fragmentation channel (loss of CF₃) that occurs alongside the expected C-Br bond cleavage seen in simpler brominated aromatics.
Experimental Protocol for GC-MS Analysis
A self-validating protocol is essential for generating trustworthy and reproducible data. The following method outlines a standard procedure for acquiring an EI mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System: A standard GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.
-
Gas Chromatography Parameters:
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[6]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.
-
Analyze the spectrum for the key features outlined in this guide: the M/M+2 doublet at m/z 260/262 and the primary fragment ions at m/z 191/193, 181, and 69.
-
The following workflow diagram provides a visual summary of the experimental process.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
high-performance liquid chromatography (HPLC) for purity assessment of 3-Bromo-2,6-difluorobenzotrifluoride
Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
3-Bromo-2,6-difluorobenzotrifluoride stands as a crucial building block in the landscape of modern chemistry. Its unique trifluoromethyl group and halogenated aromatic structure make it a valuable intermediate in the synthesis of high-value pharmaceuticals and advanced materials.[1] In these demanding applications, the purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reliability of the final product. Even trace impurities can lead to undesirable side reactions, impact biological activity, or compromise the structural integrity of materials.
High-Performance Liquid Chromatography (HPLC) is the industry-standard analytical technique for the purity assessment of such compounds. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main component from structurally similar process-related impurities and potential degradation products.[2] This guide provides a comprehensive comparison of HPLC methodologies for the robust purity determination of this compound, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals.
Understanding the Analyte: Physicochemical Properties
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the choice of stationary phase, mobile phase, and detector settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene | [3] |
| CAS Number | 1263377-74-7 | [3][4] |
| Molecular Formula | C₇H₂BrF₅ | [3] |
| Molecular Weight | 260.99 g/mol | [3] |
| Structure | ||
| Predicted Polarity | Non-polar / Hydrophobic | Inferred from structure |
| UV Absorbance | Expected in the 210-270 nm range | [5][6] |
The highly halogenated and non-polar nature of the molecule strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate chromatographic mode. The benzene ring provides a strong chromophore, ensuring sensitive detection using a UV-Vis detector.
HPLC Method Development: A Comparative Analysis of Stationary Phases
The heart of an HPLC separation lies in the interaction between the analyte and the stationary phase. For a halogenated aromatic compound like this compound, the choice of column chemistry is critical for resolving it from its potential isomers and impurities.
The Workhorse: C18 (Octadecylsilane) Columns
C18 columns are the most widely used stationary phases in RP-HPLC. Separation is primarily driven by hydrophobic (van der Waals) interactions between the non-polar analyte and the long alkyl chains of the stationary phase.
-
Mechanism of Action: More hydrophobic molecules are retained longer on the column. The elution order is generally predictable based on the compound's polarity.
-
Strengths: High efficiency, excellent stability, and wide availability. It is a reliable starting point for most non-polar to moderately polar compounds.
-
Potential Limitation: May not provide sufficient selectivity to separate closely related positional isomers, which differ only subtly in their hydrophobicity.[7]
The Alternative Selectivity: Phenyl-Hexyl Columns
Phenyl-based stationary phases offer a different separation mechanism that can be highly advantageous for aromatic compounds.
-
Mechanism of Action: In addition to hydrophobic interactions, Phenyl-Hexyl columns provide π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte. This dual-mode interaction can significantly enhance selectivity for aromatic compounds, especially those containing electron-withdrawing groups like halogens and trifluoromethyl groups.[8]
-
Strengths: Often provides superior resolution for positional isomers of aromatic compounds where C18 columns may fail.[7][8] The unique selectivity can also change the elution order of impurities relative to the main peak, which can be beneficial for quantification.
-
Consideration: The retention behavior can be more complex to predict than on a simple C18 phase.
Table 2: Comparative Performance of Stationary Phases
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π Interactions | Phenyl-Hexyl offers a secondary, highly specific interaction for aromatics. |
| Selectivity for Isomers | Moderate | Excellent | π-π interactions are sensitive to the spatial arrangement of substituents on the aromatic ring.[8] |
| Retention | Strong | Moderate to Strong | Retention is influenced by both hydrophobicity and aromaticity. |
| Peak Shape | Generally good | Excellent for aromatics | Can reduce peak tailing for certain aromatic compounds. |
| Recommended Use | General-purpose purity screening | Resolving positional isomers and challenging impurity profiles | The superior selectivity is key for a robust, stability-indicating method. |
Anticipating Challenges: Potential Impurities in Synthesis
A robust purity method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) or key intermediate from its potential impurities and degradation products.[9] While the exact synthetic route for this compound may vary, common organic synthesis pathways for similar molecules allow us to predict likely process-related impurities.[2]
Synthesis may involve the bromination of a difluorobenzotrifluoride precursor. This can lead to:
-
Positional Isomers: Bromination at different positions on the aromatic ring.
-
Under-brominated Impurities: Unreacted starting material (e.g., 2,4-difluorobenzotrifluoride).
-
Over-brominated Impurities: Di-bromo species.
-
Related Impurities: Impurities from the starting materials themselves.
The ability to separate these closely related species is the primary goal of the HPLC method.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a validated, stability-indicating RP-HPLC method suitable for the purity assessment of this compound.
Diagram: HPLC Purity Assessment Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 3. Benzene, 1-bromo-2,4-difluoro-3-(trifluoromethyl)- [cymitquimica.com]
- 4. parchem.com [parchem.com]
- 5. Absorption [1,4-Bis (Trifluoromethyl) Benzene] | AAT Bioquest [aatbio.com]
- 6. Multifunctional Benzene-Based Solid Additive for Synergistically Boosting Efficiency and Stability in Layer-by-Layer Organic Photovoltaics [mdpi.com]
- 7. H26213.14 [thermofisher.com]
- 8. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]
- 9. Buy 3-Bromo-2-(difluoromethoxy)benzotrifluoride (EVT-1700707) | 1805502-49-1 [evitachem.com]
A Researcher's Guide to 3-Bromo-2,6-difluorobenzotrifluoride: A Comparative Analysis of Theoretical and Experimental Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise characterization of fluorinated aromatic compounds is paramount. 3-Bromo-2,6-difluorobenzotrifluoride stands as a key building block, its utility defined by the unique interplay of its substituent groups. Understanding its structural and electronic properties through spectroscopic analysis is not merely a routine check but a foundational step in harnessing its synthetic potential. This guide provides an in-depth comparison of theoretical and experimental spectroscopic data for this compound, offering insights into the nuances of spectral interpretation for complex fluorinated molecules.
The Imperative of Spectroscopic Verification
The trifluoromethyl group (-CF₃), two fluorine atoms, and a bromine atom on the benzene ring of this compound create a complex electronic environment. This complexity manifests in its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) due to spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei. A thorough spectroscopic analysis is therefore essential to confirm the compound's identity, purity, and to predict its reactivity. This guide will delve into a comparative analysis of predicted versus observed data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Theoretical vs. Experimental Data: A Comparative Overview
Predictive algorithms for spectroscopic data have become increasingly sophisticated, offering a valuable in silico tool for researchers.[1][2][3][4][5] These predictions, typically based on Density Functional Theory (DFT), provide a theoretical benchmark against which experimental data can be evaluated.[6] However, as we will explore, discrepancies between theoretical and experimental values are common and offer valuable insights into the subtle electronic and conformational realities of the molecule.
Due to the limited availability of a complete set of published experimental spectra specifically for this compound, this guide will utilize a combination of theoretical predictions for the target molecule and experimental data from structurally analogous compounds for a comprehensive comparative discussion. This approach highlights the practical challenges researchers may face and underscores the importance of robust analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe of the molecular environment.[7][8][9][10][11]
Theoretical Prediction: The ¹H NMR spectrum of this compound is predicted to show two aromatic protons. Due to the surrounding electronegative fluorine and bromine atoms, these protons are expected to be deshielded and appear in the downfield region of the spectrum. The coupling patterns will be complex due to both homo- and heteronuclear coupling with the neighboring fluorine atoms.
Experimental Analysis (Analogous Compounds): Experimental data for similar compounds, such as 1-bromo-2,6-difluorobenzene, show aromatic protons in the range of δ 6.8-7.5 ppm.[12][13] For 3-Bromobenzotrifluoride, the aromatic protons appear between δ 7.5 and 8.0 ppm. The presence of two fluorine atoms ortho to the bromine in our target molecule would likely shift the proton signals to a similar or slightly more downfield region.
| Parameter | Predicted (this compound) | Experimental (Analogous Compounds) |
| Chemical Shift (δ) | ~ 7.6 - 7.9 ppm | ~ 6.8 - 8.0 ppm |
| Multiplicity | Complex multiplets (doublet of doublets of triplets) | Multiplets |
Theoretical Prediction: The ¹³C NMR spectrum is predicted to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, and the carbon bonded to bromine will also show a characteristic chemical shift.
Experimental Analysis (Analogous Compounds): In the ¹³C NMR spectrum of 4-Bromobenzotrifluoride, the carbon of the CF₃ group appears around 124 ppm as a quartet.[14] Aromatic carbons typically resonate between 110 and 140 ppm. For 1-Bromo-3,5-difluorobenzene, the carbon attached to bromine is observed around 95 ppm.[15]
| Carbon Atom | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Experimental (Analogous Compounds) (ppm) |
| C-CF₃ | ~120-125 | q | ~124 (q) |
| C-Br | ~110-115 | s | ~95 |
| C-F | ~155-165 | d | ~160-165 (d) |
| Aromatic CH | ~115-135 | d | ~110-130 |
| Quaternary C | ~130-140 | t | ~130-140 |
Theoretical Prediction: The ¹⁹F NMR spectrum is expected to show two signals. One signal corresponding to the two equivalent fluorine atoms on the ring and another for the three equivalent fluorine atoms of the -CF₃ group. The aromatic fluorines will likely appear as a triplet due to coupling with the two adjacent aromatic protons, and the -CF₃ group will appear as a singlet.
Experimental Analysis (Analogous Compounds): The chemical shift of aromatic fluorines typically falls between -100 and -140 ppm.[16] For the -CF₃ group, the chemical shift is generally observed in the range of -60 to -70 ppm.[17] In 1-Bromo-2,6-difluorobenzene, the fluorine signal appears around -110 ppm.
| Fluorine Group | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Experimental (Analogous Compounds) (ppm) |
| Aromatic -F | ~ -110 to -120 | t | ~ -110 |
| -CF₃ | ~ -60 to -65 | s | ~ -63 |
Infrared (IR) Spectroscopy
Theoretical Prediction: The IR spectrum is predicted to show characteristic absorption bands for C-F, C-Br, and C-CF₃ stretching vibrations, in addition to the aromatic C-H and C=C stretching and bending frequencies.
Experimental Analysis (Analogous Compounds): Experimental IR spectra of similar molecules confirm these expectations. For instance, the IR spectrum of Benzene, (trifluoromethyl)- shows strong C-F stretching bands in the 1300-1100 cm⁻¹ region.[18] Aromatic C-H stretching is typically observed above 3000 cm⁻¹, and C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. The C-Br stretching frequency is expected in the 700-500 cm⁻¹ region.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental (Analogous Compounds) (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |
| C-F Stretch (Aromatic) | ~1300-1200 | ~1300-1200 |
| C-F Stretch (-CF₃) | ~1180-1120 | ~1180-1120 |
| C-Br Stretch | ~700-600 | ~700-600 |
Mass Spectrometry (MS)
Theoretical Prediction: The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of Br, F, and CF₃ radicals.
Experimental Analysis (Analogous Compounds): The mass spectrum of 1-Bromo-2,6-difluorobenzene shows the expected isotopic pattern for bromine with molecular ion peaks at m/z 192 and 194.[12] Fragmentation involves the loss of bromine to give a peak at m/z 113. A similar pattern would be expected for this compound, with the molecular ion peaks at m/z 258 and 260.
| Ion | Predicted m/z | Expected Isotopic Pattern | Experimental (Analogous Compounds) |
| [M]⁺ | 258, 260 | ~1:1 ratio | M⁺ and M+2 peaks characteristic of Br |
| [M-Br]⁺ | 179 | - | Loss of Br is a common fragmentation |
| [M-CF₃]⁺ | 189, 191 | ~1:1 ratio | Loss of CF₃ is also expected |
Experimental Protocols: A Guide to Data Acquisition
Achieving high-quality spectroscopic data requires meticulous attention to experimental detail. The following protocols provide a framework for the analysis of this compound.
NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-resolution spectra.[19][20]
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆). Ensure the solvent does not have signals that overlap with the analyte peaks.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Preparation:
-
Weigh the sample accurately and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
Filter the solution through a small cotton plug or a syringe filter into a clean, high-quality NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if required.
-
Cap the NMR tube securely.
-
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a standard spectrometer. Optimization may be required based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹⁹F NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~200 ppm, centered around -100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
Caption: General workflow for spectroscopic analysis.
Conclusion: Bridging Theory and Experiment
This guide highlights the synergistic relationship between theoretical predictions and experimental data in the spectroscopic analysis of this compound. While computational methods provide a powerful predictive framework, experimental verification remains the gold standard for structural confirmation. The minor discrepancies often observed between predicted and measured values are not failures of the models but rather windows into the subtle electronic and steric effects that govern the behavior of these complex molecules. For researchers in drug development and materials science, a comprehensive understanding of both theoretical and experimental spectroscopy is an indispensable tool for innovation.
References
- 1. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Download NMR Predict - Mestrelab [mestrelab.com]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. azom.com [azom.com]
- 12. 1-Bromo-2,6-difluorobenzene | C6H3BrF2 | CID 123557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-Bromo-3,5-difluorobenzene(461-96-1) 13C NMR spectrum [chemicalbook.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. rsc.org [rsc.org]
- 18. 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR spectrum [chemicalbook.com]
- 19. publish.uwo.ca [publish.uwo.ca]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Navigating the Trifluoromethyl Landscape: A Cost-Benefit Analysis of 3-Bromo-2,6-difluorobenzotrifluoride in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of trifluoromethylated moieties is a cornerstone of modern molecular design. The unique properties imparted by the trifluoromethyl (-CF3) group—enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can significantly improve the efficacy and pharmacokinetic profile of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] However, the path to large-scale production of these valuable compounds is often paved with challenges related to cost, safety, and efficiency. This guide provides an in-depth cost-benefit analysis of utilizing 3-Bromo-2,6-difluorobenzotrifluoride as a key building block in large-scale synthesis, comparing it with alternative strategies for introducing the trifluoromethylated phenyl group.
The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine and fluorinated groups into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity.[3] The trifluoromethyl group, in particular, is a powerful tool for modulating a molecule's properties. Its strong electron-withdrawing nature and steric bulk can profoundly influence molecular interactions and metabolic pathways.[1][2]
This compound has emerged as a versatile and highly valuable intermediate. Its structure offers a unique combination of reactive handles: a bromine atom for cross-coupling reactions, and the trifluoromethyl group, which is notoriously difficult to install directly onto an aromatic ring, especially in a specific substitution pattern. The additional fluorine atoms on the benzene ring can further modulate the electronic properties and provide sites for further functionalization or influence the overall conformation of the final molecule.
Comparative Analysis of Synthetic Strategies
The central challenge in synthesizing molecules containing a trifluoromethylated aromatic ring is the efficient and cost-effective introduction of the -CF3 group. Two primary strategies are employed in large-scale synthesis:
-
Direct Trifluoromethylation: This approach involves introducing the -CF3 group onto a pre-existing aromatic ring.
-
Building Block Approach: This strategy utilizes a starting material that already contains the trifluoromethylated aromatic core, such as this compound.
This guide will now delve into a comparative analysis of these approaches, focusing on the key metrics relevant to industrial-scale production: cost of raw materials, process efficiency (yield and reaction time), operational safety, and waste management.
Data Presentation: A Head-to-Head Comparison
To provide a clear and objective comparison, let's consider a hypothetical large-scale synthesis of a key intermediate for a novel therapeutic agent, where the target is a substituted 2,6-difluoro-3-(trifluoromethyl)biphenyl.
| Metric | Route A: Using this compound | Route B: Direct Trifluoromethylation of a Bromo-difluorobiphenyl Precursor |
| Starting Material Cost | Higher initial cost of the specialized building block. | Lower initial cost of the non-trifluoromethylated precursor. |
| Reagent Cost | Standard cross-coupling reagents (e.g., boronic acid, palladium catalyst, base). | High cost of trifluoromethylating agents (e.g., trifluoromethyltrimethylsilane (TMSCF3), trifluoroacetic acid derivatives). |
| Process Yield (Typical) | Generally high and predictable yields in cross-coupling reactions (e.g., 85-95%). | Yields can be variable and highly dependent on the substrate and reaction conditions (e.g., 50-75%). |
| Reaction Time | Typically shorter reaction times for well-established cross-coupling protocols. | Can require longer reaction times and more stringent control of reaction parameters. |
| Safety & Handling | Standard handling procedures for organobromine compounds and palladium catalysts. | Trifluoromethylating agents can be hazardous, requiring specialized handling and equipment. Some are gaseous or highly reactive. |
| Waste Disposal | Primarily consists of palladium-containing waste and standard organic solvents. | Can generate more complex and potentially hazardous waste streams from the trifluoromethylating agent and byproducts. |
| Overall Process Cost | Higher upfront cost of starting material, but potentially lower overall cost due to higher yield and simpler processing. | Lower initial material cost, but potentially higher overall cost due to lower yield, expensive reagents, and more complex processing. |
Experimental Protocols: A Closer Look at the Chemistry
To further illustrate the practical considerations, detailed experimental protocols for key steps in each synthetic route are provided below.
Protocol 1: Suzuki Coupling using this compound (Route A)
Objective: To synthesize a 2,6-difluoro-3-(trifluoromethyl)biphenyl derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (0.02 eq)
-
Triphenylphosphine (0.08 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To a nitrogen-purged reactor, add this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add the toluene/water solvent mixture and the potassium carbonate.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired biphenyl derivative.
Protocol 2: Direct Trifluoromethylation (Route B)
Objective: To synthesize a 2,6-difluoro-3-(trifluoromethyl)biphenyl derivative via direct trifluoromethylation.
Materials:
-
3-Bromo-2,6-difluorobiphenyl (1.0 eq)
-
Trifluoromethyltrimethylsilane (TMSCF3) (2.0 eq)
-
Potassium fluoride (2.0 eq)
-
Copper(I) iodide (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-purged reactor, add the 3-Bromo-2,6-difluorobiphenyl, potassium fluoride, and copper(I) iodide.
-
Add anhydrous DMF to the reactor.
-
Carefully add trifluoromethyltrimethylsilane (TMSCF3) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and quench with aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired trifluoromethylated biphenyl derivative.
Causality Behind Experimental Choices
The choice of a synthetic route in a large-scale setting is a multi-faceted decision.
-
Route A (Building Block Approach): The primary advantage here is predictability and robustness . Suzuki couplings are well-understood, high-yielding reactions that are generally scalable. While the initial investment in this compound is higher, the subsequent steps are often more straightforward, leading to a more reliable and ultimately more cost-effective process, especially when considering the value of the final product. The reduced number of steps involving hazardous reagents also simplifies safety protocols and waste management.
-
Route B (Direct Trifluoromethylation): This route is often explored when the required trifluoromethylated building block is not commercially available or is prohibitively expensive. However, direct trifluoromethylation reactions can be less reliable and more challenging to scale up . The efficiency of these reactions is highly substrate-dependent, and they often require stoichiometric amounts of expensive and sometimes thermally unstable trifluoromethylating agents. The workup and purification can also be more complex due to the formation of byproducts.
Visualization of the Synthetic Logic
To visually represent the decision-making process and the synthetic pathways, the following diagrams are provided.
Caption: Comparison of synthetic routes.
Caption: Workflow for Route A.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in large-scale synthesis hinges on a careful evaluation of the entire manufacturing process, not just the initial cost of starting materials.
This compound is highly recommended for large-scale synthesis when:
-
Predictability and high yields are critical: The reliability of well-established cross-coupling reactions minimizes batch-to-batch variability and ensures a consistent supply of the final product.
-
Process simplification is a priority: Fewer synthetic steps involving hazardous reagents lead to a safer and more environmentally friendly process.
-
The overall cost of production is the primary driver: While the initial investment is higher, the increased efficiency and yield often translate to a lower cost per kilogram of the final product.
Alternative strategies, such as direct trifluoromethylation, may be considered when:
-
The required trifluoromethylated building block is not commercially available.
-
The cost of the building block is prohibitively high for a specific application.
-
The direct trifluoromethylation reaction has been demonstrated to be high-yielding and robust for the specific substrate at scale.
Ultimately, the decision to use a specialized building block like this compound should be based on a thorough process of optimization and cost analysis that takes into account all aspects of the synthesis, from raw material sourcing to final product purification and waste disposal.[4] For many applications in the pharmaceutical and agrochemical industries, the upfront investment in a high-quality, pre-functionalized intermediate proves to be the most economically viable and scientifically sound approach for large-scale manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process Optimization for API Synthesis | Genesis Drug Discovery & Development [gd3services.com]
characterization of novel compounds synthesized from 3-Bromo-2,6-difluorobenzotrifluoride
An Expert's Comparative Guide to the Characterization of Novel Compounds from 3-Bromo-2,6-difluorobenzotrifluoride
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorinated compounds frequently exhibit enhanced metabolic stability, increased binding affinity, and modulated physicochemical properties, making them highly desirable. This compound stands out as a particularly valuable precursor, offering a trifecta of reactive and modulating groups on a single aromatic ring.[1][2][3] The bromine atom serves as a versatile handle for cross-coupling reactions, while the vicinal fluorine and the potent electron-withdrawing trifluoromethyl group create a unique electronic and steric environment.[1][4] This guide provides a comprehensive, in-depth analysis of the synthesis and, more critically, the characterization of novel compounds derived from this powerful building block, comparing the necessary analytical methodologies against those for less complex, non-fluorinated analogs.
Synthetic Strategy: Accessing Molecular Diversity via Cross-Coupling
The primary route to functionalizing this compound is through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. The choice of reaction is dictated by the desired functionality (C-C, C-N bond formation). The electron-deficient nature of the aromatic ring, influenced by the fluorine and CF₃ groups, generally facilitates these transformations.
Causality of Experimental Choices: The selection of a specific palladium catalyst, ligand, and base is not arbitrary. For instance, sterically hindered biarylphosphine ligands are often necessary to promote the reductive elimination of complex products, while a carefully chosen base is required to facilitate the transmetalation step without causing decomposition of the starting materials or products.
References
comparative study of catalytic systems for cross-coupling of 3-Bromo-2,6-difluorobenzotrifluoride
A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 3-Bromo-2,6-difluorobenzotrifluoride
Introduction
This compound is a critical building block in contemporary drug discovery and materials science. Its unique electronic properties, stemming from the trifluoromethyl group and the fluorine-substituted aromatic ring, make it an attractive scaffold for creating novel compounds with enhanced metabolic stability, lipophilicity, and binding affinity. The ability to selectively functionalize the C-Br bond through cross-coupling reactions is paramount for harnessing its synthetic potential.
This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound. We will delve into the mechanistic nuances of palladium- and nickel-catalyzed reactions, offering field-proven insights to guide your experimental design and catalyst selection.
Understanding the Substrate: The Challenge of an Electron-Deficient Aryl Halide
The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the aryl bromide. This electron deficiency can make oxidative addition, a key step in many catalytic cycles, more facile. However, it can also impact subsequent steps like reductive elimination. The fluorine atoms at the ortho positions introduce steric hindrance and further modify the electronic landscape of the molecule.
The choice of catalyst is critical for achieving high yields and selectivity in the cross-coupling of this compound. Both palladium and nickel-based systems have shown efficacy in coupling electron-deficient aryl halides.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering a broad scope and functional group tolerance. For a substrate like this compound, several palladium-catalyzed reactions are of particular interest.
a) Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] The reaction is widely used due to the commercial availability and stability of boronic acids and their derivatives.
Catalytic Cycle:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for this compound:
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often preferred to promote both oxidative addition and reductive elimination.[4][5] For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[6]
-
Base: A suitable base is crucial for the transmetalation step. Common choices include carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄).[7]
-
Boron Reagent: While boronic acids are common, potassium alkyltrifluoroborates can offer enhanced stability and reactivity.[6][8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precatalysts.[5] |
| Ligand | SPhos or XPhos (1-5 mol%) | Bulky, electron-rich ligands facilitate the catalytic cycle.[4][5] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Essential for the transmetalation step.[7] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic solvent systems are common. |
| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion.[5] |
b) Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[5][9] This reaction is of immense importance in medicinal chemistry.
Catalytic Cycle:
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Key Considerations for this compound:
-
Ligand Choice: The selection of the phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, and t-BuXPhos are generally preferred.[5]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]
-
Amine Scope: A wide variety of primary and secondary amines can be used as coupling partners.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | Common palladium sources for this transformation.[5] |
| Ligand | XPhos or t-BuXPhos (1-4 mol%) | Promotes oxidative addition and reductive elimination.[4][5] |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equiv.) | A strong, non-nucleophilic base is crucial. |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated solvents are essential.[5] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary.[5] |
c) Sonogashira Coupling: For C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[10] This reaction is valuable for synthesizing conjugated enynes and aryl alkynes.
Key Considerations for this compound:
-
Dual Catalysis: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts.[10]
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand. However, for challenging substrates, bulky, electron-rich phosphines can be more effective.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used and can also serve as the solvent.
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira coupling.[11] |
| Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base/Solvent | Et₃N or i-Pr₂NH | Acts as both a base and a solvent. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity, particularly for electron-deficient aryl halides.[2][13] Nickel can participate in different catalytic cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways.[1][14]
Advantages of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is more abundant and less expensive than palladium.
-
Unique Reactivity: Nickel catalysts can sometimes couple substrates that are challenging for palladium systems.[15]
-
C-F Bond Activation: In some cases, nickel catalysts have been shown to activate C-F bonds, which could be a consideration for polyfluorinated substrates.[16]
Table 4: Potential Nickel-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Potential Advantages for the Substrate |
| Suzuki-Miyaura | Arylboronic acids | Can be effective for electron-deficient aryl bromides.[13] |
| Buchwald-Hartwig | Amines | May offer alternative reactivity and selectivity. |
| Reductive Coupling | Alkyl halides | Enables the formation of C(sp²)-C(sp³) bonds.[2] |
Experimental Workflow
Caption: A general experimental workflow for cross-coupling reactions.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
The cross-coupling of this compound is a versatile strategy for the synthesis of novel fluorinated compounds. Both palladium and nickel-based catalytic systems offer viable routes for C-C and C-N bond formation. The choice of catalyst, ligand, base, and solvent is critical for achieving optimal results. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and selective cross-coupling methodologies for this valuable synthetic building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. thalesnano.com [thalesnano.com]
- 11. kbfi.ee [kbfi.ee]
- 12. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
